molecular formula C9H8O4S B2736968 (2E)-3-(benzenesulfonyl)prop-2-enoic acid CAS No. 24237-89-6

(2E)-3-(benzenesulfonyl)prop-2-enoic acid

Cat. No.: B2736968
CAS No.: 24237-89-6
M. Wt: 212.22
InChI Key: BJFWNTBQQWFCIK-UHFFFAOYSA-N
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Description

(2E)-3-(benzenesulfonyl)prop-2-enoic acid is a high-purity chemical compound offered for research and development purposes. This molecule features an (E)-configured propenoic acid chain linked to a benzenesulfonyl group, making it a potential building block in organic synthesis and medicinal chemistry. As a scaffold, it may be used in the exploration of new pharmaceuticals, agrochemicals, and functional materials. Researchers can utilize it in coupling reactions, as a precursor for heterocyclic compounds, or in the development of enzyme inhibitors where the sulfone group can act as a key pharmacophore. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(benzenesulfonyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4S/c10-9(11)6-7-14(12,13)8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFWNTBQQWFCIK-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24237-89-6, 711-29-5
Record name 3-(benzenesulfonyl)prop-2-enoic acid
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Record name (2E)-3-(benzenesulfonyl)prop-2-enoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Ascendant Role of Vinyl Sulfone Carboxylic Acids in Covalent Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Vinyl sulfone carboxylic acids represent a burgeoning class of targeted covalent inhibitors with significant therapeutic potential across a spectrum of diseases, including parasitic infections, cancer, and viral illnesses. This technical guide provides an in-depth exploration of the chemical biology, mechanism of action, and therapeutic applications of this promising molecular scaffold. We will delve into the synthetic strategies for their creation, detailed protocols for their biological evaluation, and a discussion of the challenges and future perspectives in their clinical development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of vinyl sulfone carboxylic acids in their therapeutic programs.

Introduction: The Resurgence of Covalent Inhibition

The paradigm of drug discovery has seen a renaissance of interest in covalent inhibitors. Once relegated to the sidelines due to concerns about off-target reactivity, the ability to design highly specific and potent covalent drugs has brought them to the forefront of modern medicinal chemistry.[1][2] Among the various electrophilic "warheads" employed, the vinyl sulfone moiety has emerged as a particularly versatile and tunable functional group.[1][3] Its inherent reactivity towards nucleophilic residues, especially cysteine, allows for the durable and often irreversible inhibition of enzyme targets.[4][5] When coupled with a carboxylic acid, this scaffold gains an additional layer of functionality, enabling electrostatic interactions and hydrogen bonding that can enhance binding affinity and specificity.[2] This guide will provide a comprehensive overview of the therapeutic landscape of vinyl sulfone carboxylic acids, with a focus on their application as potent enzyme inhibitors.

The Chemistry of Vinyl Sulfone Carboxylic Acids: Synthesis and Properties

The synthesis of vinyl sulfone carboxylic acids, particularly in the context of peptidyl derivatives, is a critical aspect of their development. Solid-phase peptide synthesis (SPPS) offers a robust and adaptable platform for the creation of diverse libraries of these compounds.[6][7][8]

Solid-Phase Synthesis of a Peptidyl Vinyl Sulfone Carboxylic Acid: A Step-by-Step Protocol

This protocol outlines the synthesis of a generic peptidyl vinyl sulfone with a C-terminal carboxylic acid using the Fmoc/tBu strategy on a 2-chlorotrityl chloride resin.[9]

Materials:

  • 2-chlorotrityl chloride resin

  • Fmoc-protected amino acids

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Coupling reagents (e.g., HBTU, HATU)

  • Vinyl sulfone building block (e.g., Fmoc-L-homophenylalanine vinyl sulfone)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes.

  • Loading of the First Amino Acid:

    • Dissolve the first Fmoc-protected amino acid (3 equivalents) and DIPEA (5 equivalents) in DCM.

    • Add the solution to the swollen resin and shake for 1-2 hours.

    • Wash the resin with DCM and DMF.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.

    • Wash the resin thoroughly with DMF and DCM.

  • Peptide Coupling:

    • Dissolve the next Fmoc-protected amino acid (3 equivalents) and coupling reagents (e.g., HBTU/DIPEA) in DMF.

    • Add the solution to the deprotected resin and shake for 1-2 hours.

    • Wash the resin with DMF and DCM.

    • Repeat steps 3 and 4 for each subsequent amino acid in the peptide sequence.

  • Coupling of the Vinyl Sulfone Moiety:

    • Couple the Fmoc-protected vinyl sulfone building block using the same procedure as in step 4.

  • Final Fmoc Deprotection:

    • Remove the final Fmoc group as described in step 3.

  • Cleavage from Resin:

    • Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5).

    • Treat the resin with the cleavage cocktail for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

  • Purification:

    • Purify the crude peptidyl vinyl sulfone carboxylic acid using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization:

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Mechanism of Action: Covalent Targeting of Cysteine Proteases

The therapeutic efficacy of vinyl sulfone carboxylic acids predominantly stems from their ability to act as irreversible inhibitors of cysteine proteases.[10][11] The vinyl sulfone group is a Michael acceptor, which undergoes a nucleophilic attack by the thiolate anion of the catalytic cysteine residue in the enzyme's active site.[4][5] This results in the formation of a stable thioether linkage, effectively inactivating the enzyme.[10][11]

The peptidyl portion of the inhibitor plays a crucial role in directing the vinyl sulfone "warhead" to the active site of the target protease. The amino acid residues at the P1, P2, P3, and P4 positions of the inhibitor interact with the corresponding S1, S2, S3, and S4 pockets of the enzyme, dictating the inhibitor's specificity and potency.[12][13][14][15] The C-terminal carboxylic acid can further enhance binding through electrostatic interactions with positively charged residues in the active site.

Covalent Inhibition Mechanism Enzyme Enzyme (Cys-SH) Complex Enzyme-Inhibitor Non-covalent Complex Enzyme->Complex Reversible Binding (KI) Inhibitor Vinyl Sulfone Carboxylic Acid Inhibitor->Complex Covalent_Adduct Covalently Modified Enzyme (Inactive) Complex->Covalent_Adduct Covalent Bond Formation (kinact)

Mechanism of irreversible inhibition by a vinyl sulfone carboxylic acid.

Therapeutic Applications: Targeting Key Enzymes in Disease

Vinyl sulfone carboxylic acids have demonstrated significant potential in a range of therapeutic areas, primarily through the inhibition of cysteine proteases that are pivotal in disease pathogenesis.

Parasitic Diseases

Some of the most advanced applications of vinyl sulfone inhibitors are in the treatment of parasitic diseases.

  • Chagas Disease: The vinyl sulfone K11777 is a potent inhibitor of cruzain, the major cysteine protease of Trypanosoma cruzi.[16] K11777 has shown efficacy in preclinical models of Chagas disease and has a favorable safety profile.[16][17]

  • African Trypanosomiasis (Sleeping Sickness): Rhodesain, a cysteine protease in Trypanosoma brucei, is another key target for vinyl sulfone inhibitors.[10][11][18][19] Inhibition of rhodesain disrupts the parasite's life cycle.

  • Malaria: The Plasmodium falciparum cysteine proteases, falcipain-2 and falcipain-3, are essential for the parasite's degradation of hemoglobin.[10][11][18][19][20] Peptidyl vinyl sulfones have been shown to be potent inhibitors of these enzymes and exhibit antimalarial activity.[20]

Parasitic Cysteine Protease Inhibition cluster_Chagas Chagas Disease cluster_SleepingSickness Sleeping Sickness cluster_Malaria Malaria Trypanosoma_cruzi Trypanosoma cruzi Cruzain Cruzain Trypanosoma_cruzi->Cruzain expresses K11777 K11777 (Vinyl Sulfone) K11777->Cruzain inhibits Trypanosoma_brucei Trypanosoma brucei Rhodesain Rhodesain Trypanosoma_brucei->Rhodesain expresses VS_Inhibitor1 Vinyl Sulfone Inhibitor VS_Inhibitor1->Rhodesain inhibits Plasmodium_falciparum Plasmodium falciparum Falcipains Falcipain-2 & 3 Plasmodium_falciparum->Falcipains expresses VS_Inhibitor2 Vinyl Sulfone Inhibitor VS_Inhibitor2->Falcipains inhibits

Targeting parasitic cysteine proteases with vinyl sulfone inhibitors.
Oncology

Cathepsins, a family of lysosomal cysteine proteases, are frequently overexpressed in various cancers and are implicated in tumor progression, invasion, and metastasis. Cathepsin S, for instance, has been shown to be a key player in these processes, and its inhibition represents a promising anti-cancer strategy.[12] The structural plasticity of the S2 pocket in cathepsin S allows for the design of selective inhibitors.[12]

Other Potential Applications

The versatility of the vinyl sulfone scaffold extends to other therapeutic areas. For example, they have been investigated as inhibitors of caspases, which are key mediators of apoptosis, and as probes for activity-based protein profiling.[4][5][14]

Biological Evaluation: From Enzyme Kinetics to Cellular Assays

A thorough biological evaluation is crucial to characterize the potency, selectivity, and cellular activity of vinyl sulfone carboxylic acids.

Enzyme Inhibition Assay: Determining kinact/KI

For irreversible inhibitors, the IC50 value is time-dependent and not a true measure of potency. The second-order rate constant, kinact/KI, is the appropriate parameter to quantify the efficiency of an irreversible inhibitor.[21][22][23]

Protocol for Determining kinact/KI:

Materials:

  • Purified target cysteine protease

  • Fluorogenic peptide substrate (e.g., Z-Phe-Arg-AMC for cathepsins)

  • Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, with DTT and EDTA)

  • Vinyl sulfone inhibitor stock solution in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Enzyme and Substrate Preparation: Prepare working solutions of the enzyme and substrate in assay buffer.

  • Inhibitor Dilution Series: Prepare a serial dilution of the vinyl sulfone inhibitor in assay buffer.

  • Reaction Setup:

    • To each well of the microplate, add the assay buffer, inhibitor solution (at various concentrations), and enzyme solution.

    • Initiate the reaction by adding the substrate solution.

  • Kinetic Measurement:

    • Immediately place the plate in the fluorescence plate reader and measure the increase in fluorescence over time (e.g., every 30 seconds for 15-30 minutes).

  • Data Analysis:

    • For each inhibitor concentration, plot the fluorescence signal versus time to obtain the initial reaction velocity.

    • Plot the initial velocity as a function of inhibitor concentration.

    • Fit the data to the appropriate equation for irreversible inhibition to determine the observed rate of inactivation (kobs).

    • Plot kobs versus the inhibitor concentration. The slope of this line represents kinact/KI.[22]

Cell Viability Assay: Assessing Cytotoxicity

The MTT assay is a widely used colorimetric method to assess the effect of a compound on cell viability.[24][25][26][27]

Protocol for MTT Assay:

Materials:

  • Cancer cell line of interest (e.g., a line overexpressing the target cathepsin)

  • Cell culture medium

  • Vinyl sulfone inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the vinyl sulfone inhibitor for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-only controls.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of viability versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow cluster_synthesis Synthesis & Characterization cluster_biochemical Biochemical Evaluation cluster_cellular Cellular Evaluation cluster_invivo In Vivo Studies Synthesis Solid-Phase Synthesis Purification RP-HPLC Purification Synthesis->Purification Characterization Mass Spec & HPLC Purification->Characterization Enzyme_Assay Enzyme Inhibition Assay (kinact/KI) Characterization->Enzyme_Assay Cell_Viability Cell Viability Assay (MTT, IC50) Enzyme_Assay->Cell_Viability Animal_Models Efficacy & Toxicity in Animal Models Cell_Viability->Animal_Models

A typical workflow for the development of vinyl sulfone carboxylic acid inhibitors.

ADME-Tox and Future Perspectives

While vinyl sulfone carboxylic acids hold immense promise, their development is not without challenges. As with all covalent inhibitors, there is a potential for off-target reactivity, which can lead to toxicity.[1][3][28] Therefore, careful optimization of the inhibitor's structure is required to balance reactivity and selectivity.

The ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology profiles of these compounds must be thoroughly evaluated.[17][29] For instance, the oral bioavailability of K11777 is a key advantage for its development as a therapeutic for Chagas disease.[30]

Future research in this field will likely focus on:

  • Improving Selectivity: Designing inhibitors with exquisite selectivity for the target enzyme over closely related family members.

  • Modulating Reactivity: Fine-tuning the electrophilicity of the vinyl sulfone to optimize the balance between on-target efficacy and off-target toxicity.

  • Exploring New Targets: Expanding the application of vinyl sulfone carboxylic acids to other enzyme classes and disease areas.

  • Developing Reversible Covalent Inhibitors: Engineering vinyl sulfones that form reversible covalent bonds, which may offer a better safety profile in some cases.

Conclusion

Vinyl sulfone carboxylic acids are a powerful and versatile class of covalent inhibitors with significant therapeutic potential. Their ability to be tailored for specific enzyme targets, coupled with their potent and often irreversible mechanism of action, makes them attractive candidates for drug development. Through a deep understanding of their chemistry, mechanism, and biological properties, researchers can continue to unlock the full therapeutic potential of this exciting class of molecules.

References

  • Bauer, R. A. (2015). Targeted Covalent Inhibitors in Drug Discovery: From Serendipity to Rational Design. Drug Discovery Today, 20(9), 1061-1073.
  • Caffrey, C. R., et al. (2009). Vinyl Sulfones as Antiparasitic Agents and a Structural Basis for Drug Design. Journal of Biological Chemistry, 284(38), 25979-25988.
  • Caffrey, C. R., et al. (2009). Vinyl sulfones as antiparasitic agents and a structural basis for drug design.
  • Chen, Y., et al. (2014). A practical guide for the assay-dependent characterisation of irreversible inhibitors. MedChemComm, 5(8), 1046-1055.
  • Doyle, P. S., et al. (2007). A Cysteine Protease Inhibitor Rescues Mice from a Lethal Cryptosporidium parvum Infection. Antimicrobial Agents and Chemotherapy, 51(11), 3864-3871.
  • Doyle, P. S., et al. (2007). A Cysteine Protease Inhibitor Rescues Mice from a Lethal Cryptosporidium parvum Infection.
  • Erez, R., et al. (2003). Solid-phase synthesis of peptide vinyl sulfones as potential inhibitors and activity-based probes of cysteine proteases.
  • Eaton, B. E., et al. (2012). Reversible Cysteine Protease Inhibitors Show Promise for a Chagas Disease Cure. Antimicrobial Agents and Chemotherapy, 56(12), 6144-6152.
  • Ganesan, A., et al. (2009). Facile synthesis of combinatorial vinyl sulfone libraries and their applications in large scale proteomics. ScholarBank@NUS.
  • Johnson, D. S., et al. (2020). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.
  • Jacobson, M. P., et al. (2012). Summary of ADME and Toxicology of K11777.
  • Keiser, J., et al. (2016). Odanacatib, a Cathepsin K Cysteine Protease Inhibitor, Kills Hookworm In Vivo. Molecules, 21(7), 884.
  • Lecaille, F., et al. (2003). Specificity determinants of human cathepsin s revealed by crystal structures of complexes. Biochemistry, 42(11), 3201-3210.
  • Lelong, C., et al. (2013). Cell Viability Assays. Assay Guidance Manual.
  • Merck Millipore. (n.d.).
  • Abcam. (n.d.). MTT assay protocol.
  • CLYTE Technologies. (2025, December 24).
  • Ndao, M., et al. (2012). A Cysteine Protease Inhibitor Rescues Mice from a Lethal Cryptosporidium parvum Infection. Antimicrobial Agents and Chemotherapy, 56(12), 6144-6152.
  • Northrop, D. B. (2019). How to calculate Kinact and Kobs for irreversible enzyme inhibition?.
  • Unknown. (n.d.). Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT.
  • Rosenthal, P. J., et al. (2003). Structure-Activity Relationships for Inhibition of Cysteine Protease Activity and Development of Plasmodium falciparum by Peptidyl Vinyl Sulfones. Antimicrobial Agents and Chemotherapy, 47(1), 154-160.
  • Domainex. (n.d.). kinact / KI Assay for Irreversible Covalent Compounds.
  • Copeland, R. A. (2020). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.
  • Ahmadi, R., & Emami, S. (2023). The vinyl sulfone motif as a structural unit for novel drug design and discovery. Expert Opinion on Drug Discovery, 1-13.
  • Ahmadi, R., & Emami, S. (2024). The vinyl sulfone motif as a structural unit for novel drug design and discovery.
  • Overkleeft, H. S., et al. (2000). Solid phase synthesis of peptide vinyl sulfone and peptide epoxyketone proteasome inhibitors. Tetrahedron Letters, 41(33), 6005-6009.
  • Evotec. (n.d.). Cytochrome P450 Time Dependent Inhibition (kinact/KI) Assay.
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  • Alvarez, K., & Distefano, M. D. (2012, February 24). Vinyl Sulfone: A Multi-Purpose Function in Proteomics. SciSpace.
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  • Kumar, S., et al. (2005). Aryl Vinyl Sulfonates and Sulfones as Active Site-Directed and Mechanism-Based Probes for Protein Tyrosine Phosphatases. Journal of the American Chemical Society, 127(12), 4410-4420.
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Sources

mechanism of action for (2E)-3-(benzenesulfonyl)prop-2-enoic acid as a Michael acceptor

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for the mechanistic and kinetic profiling of (2E)-3-(benzenesulfonyl)prop-2-enoic acid . It deviates from standard templates to prioritize the "Warhead" characteristics critical for drug discovery applications.

Executive Summary: The "Hyper-Electrophile" Hypothesis

(2E)-3-(benzenesulfonyl)prop-2-enoic acid represents a distinct class of electrophiles where the reactive alkene is activated by two electron-withdrawing groups (EWGs): a carboxylic acid at C1 and a benzenesulfonyl group at C3.[1] Unlike standard acrylamides used in covalent drugs (e.g., Ibrutinib), this molecule possesses a "Push-Pull-Pull" electronic architecture.[1]

Key Characteristic: The presence of the sulfonyl group at the


-position dramatically lowers the Energy of the Lowest Unoccupied Molecular Orbital (E_LUMO) compared to unsubstituted acrylates. This results in:
  • Enhanced Electrophilicity: Rapid reaction kinetics (

    
    ) with cysteine thiols.
    
  • Tunable Reversibility: While generally forming stable thioethers, the acidity of the

    
    -proton in the adduct allows for potential retro-Michael pathways under basic conditions.
    
  • Strict Regioselectivity: Nucleophilic attack is electronically directed to the C3 position, despite steric bulk from the phenyl ring.

Molecular Architecture & Electronic Theory

To understand the reactivity, we must deconstruct the orbital interactions.

Structural Analysis
  • Scaffold: Prop-2-enoic acid (Acrylic acid).[1]

  • Substituent: Phenylsulfonyl group (

    
    ) at the 3-position (trans/E-configuration).[1]
    
  • Numbering:

    
    .[1]
    
Electronic Activation (The "Dual-Magnet" Effect)

In a standard Michael acceptor, the carbonyl group withdraws electron density via resonance (


), creating a partial positive charge (

) at the

-carbon (C3).

In this specific molecule, the Sulfonyl group at C3 exerts a powerful inductive electron-withdrawing effect (


) and a mesomeric withdrawal involving d-orbital participation (or 

interactions).[1]
  • Result: The C3 carbon is "starved" of electrons. It is activated directly by the attached sulfonyl and conjugatively by the distal carbonyl.

  • Consequence: The transition state energy for nucleophilic attack is significantly reduced.

Mechanism of Action: The Thiol-Michael Addition[2][3][4]

The reaction follows a 1,4-conjugate addition pathway.[2][3][4][5] Below is the step-by-step mechanistic breakdown for a cysteine thiol (


).
The Pathway
  • Thiol Deprotonation: The cysteine thiol (

    
    ) is deprotonated by a local base (solvent or histidine in an enzyme pocket) to form the thiolate anion (
    
    
    
    ).
  • Nucleophilic Attack (Rate-Determining Step): The thiolate attacks the highly electrophilic C3 (

    
    -carbon).[1]
    
    • Note: Attack occurs anti to the bulky phenyl group to minimize steric clash, though the planar

      
       nature allows attack from above or below the plane.
      
  • Enolate Formation: The

    
    -electrons of the C2-C3 bond shift to form a stabilized enolate intermediate at C1-C2.[1]
    
    • Crucial Detail: The negative charge is delocalized onto the carbonyl oxygen.

  • Protonation: The enolate abstracts a proton (from the conjugate acid

    
     or solvent) to quench the reaction, reforming the C2-C3 single bond and restoring the carbonyl.
    
Visualization: Reaction Coordinate

The following diagram illustrates the transition from reactants to the stable thioether adduct.

MichaelMechanism cluster_0 Electronic Driving Force Reactants Reactants (Thiolate + Acceptor) TS Transition State (C-S bond forming) Reactants->TS Nucleophilic Attack (k1) Intermediate Enolate Intermediate TS->Intermediate Rapid Product Thioether Adduct Intermediate->Product Proton Transfer (k2) Text1 Sulfonyl group pulls e- density making C3 highly electrophilic

Figure 1: Reaction coordinate of the Thiol-Michael addition to (2E)-3-(benzenesulfonyl)prop-2-enoic acid.[1][6] The sulfonyl group lowers the activation energy of the first step.

Kinetic Profiling & Experimental Protocols

For drug discovery professionals, quantifying the reactivity is more important than just knowing the mechanism. We utilize the Second-Order Rate Constant (


) as the benchmark.
Comparative Reactivity Data

The following table places (2E)-3-(benzenesulfonyl)prop-2-enoic acid within the context of common "warheads."

Warhead ClassElectrophile StructureReactivity (

)
Reversibility
Acrylamide


Irreversible
Vinyl Sulfone


Irreversible

-Sulfonyl Acrylate


Slowly Reversible *

-Cyano Acrylate


Reversible

*Note: Reversibility is pH-dependent.[1] At physiological pH (7.4), the adduct is stable. At pH > 9, retro-Michael is observed.[1]

Protocol: GSH Reactivity Assay (NMR Method)

This protocol separates intrinsic chemical reactivity from protein binding affinity.[1]

Objective: Determine


 using Glutathione (GSH) as a surrogate nucleophile.

Reagents:

  • Compound: (2E)-3-(benzenesulfonyl)prop-2-enoic acid (10 mM in DMSO-d6).[1]

  • Nucleophile: L-Glutathione reduced (20 mM in

    
    , pH adjusted to 7.4 with 
    
    
    
    ).
  • Internal Standard: 1,3,5-trimethoxybenzene.[1]

Workflow:

  • Preparation: Mix Compound and GSH in an NMR tube at a 1:10 ratio (pseudo-first-order conditions).

    • Why 1:10? Excess thiol ensures the concentration of GSH remains effectively constant, simplifying the math to

      
      .
      
  • Acquisition: Acquire

    
    -NMR spectra every 2 minutes for 60 minutes.
    
  • Monitoring: Track the disappearance of the vinylic protons (doublet at

    
     6.5–7.5 ppm) and the appearance of the alkyl protons (
    
    
    
    3.0–4.5 ppm).
  • Calculation: Plot

    
     vs. time.[1] The slope is 
    
    
    
    .[1]
Visualization: Experimental Logic

AssayWorkflow Prep Sample Prep (1:10 Compound:GSH) NMR Time-Resolved NMR Spectroscopy Prep->NMR Insert Tube Data Integration of Vinyl Signals NMR->Data Every 120s Calc Calculate k2 (Slope / [GSH]) Data->Calc Linear Regression

Figure 2: Workflow for determining the second-order rate constant (


) via NMR.

Applications in Drug Discovery[2][10]

Covalent Fragment Screening

This molecule serves as an excellent "Fragment" in FBDD (Fragment-Based Drug Discovery).[1]

  • Solubility: The carboxylic acid ensures high aqueous solubility, a common bottleneck in fragment screening.

  • Warhead Validation: It is used to test if a cryptic pocket contains a reachable cysteine.[1] If this "hot" electrophile fails to label a protein, the cysteine is likely inaccessible or buried.

Selectivity Considerations

While highly reactive, the benzenesulfonyl group provides a handle for selectivity.

  • 
    -
    
    
    
    Stacking:
    The phenyl ring can engage in stacking interactions with aromatic residues (Phe, Tyr, Trp) near the active site, directing the warhead to specific cysteines (e.g., non-catalytic cysteines in kinases).
  • Lysine Reactivity: Due to its high electrophilicity, this scaffold may label Lysine residues (

    
    ) if the local environment depresses the Lysine pKa. Mass spectrometry (Chemoproteomics) is required to confirm Cys vs. Lys selectivity.[1]
    

References

  • Mechanism of Michael Addition

    • Mather, B. D., et al. "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science, 2006. Link

  • Vinyl Sulfone Reactivity

    • Pauletti, D., et al. "Vinyl Sulfones: Selective and Tunable Covalent Warheads." Exploration of Targeted Anti-tumor Therapy, 2021. Link[7]

  • Kinetic Analysis of Acrylates

    • Fujita, M., et al. "Thermal and kinetic analyses on Michael addition reaction of acrylic acid."[8] Journal of Thermal Analysis and Calorimetry, 2016. Link

  • Covalent Inhibitor Design

    • Singh, J., et al.[1] "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 2011. Link

  • Reactivity Scales

    • Mayr, H., et al. "Scales of Nucleophilicity and Electrophilicity: A System for Ordering Polar Organic and Organometallic Reactions." Accounts of Chemical Research, 2003. Link

Sources

Methodological & Application

Application Note: Step-by-Step Synthesis of (2E)-3-(Benzenesulfonyl)prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of (2E)-3-(benzenesulfonyl)prop-2-enoic acid (also known as trans-3-phenylsulfonylacrylic acid). This compound is a vital Michael acceptor used in the design of covalent inhibitors, cysteine-targeting probes, and functionalized polymers.

While multiple routes exist, this protocol prioritizes the Nucleophilic Vinylic Substitution of 3-chloroacrylic acid with sodium benzenesulfinate. This route is selected for its high atom economy, avoidance of malodorous thiols (required in oxidation routes), and operational simplicity. A secondary route via oxidation is provided for context.[1][2][3]

Key Chemical Attributes
PropertySpecification
IUPAC Name (2E)-3-(benzenesulfonyl)prop-2-enoic acid
Molecular Formula C₉H₈O₄S
Molecular Weight 212.22 g/mol
Target Geometry Trans (E) isomer (

)
Primary Application Cysteine-reactive warhead, Michael acceptor

Retrosynthetic Analysis & Pathway Logic

The synthesis is designed around the construction of the C–S bond with simultaneous control of the alkene geometry.

Mechanistic Pathway (Graphviz)

SynthesisPath cluster_legend Legend Start1 Sodium Benzenesulfinate (PhSO2Na) Inter Addition-Elimination Intermediate Start1->Inter Nucleophilic Attack Start2 (E)-3-Chloroacrylic Acid Start2->Inter pH 4-5 buffer Product (2E)-3-(Benzenesulfonyl) prop-2-enoic acid Inter->Product -NaCl Retention of Config. AltStart Thiophenol + Propiolic Acid AltInter Sulfide Intermediate AltStart->AltInter Michael Addn AltInter->Product Oxidation (Oxone/H2O2) key Solid Line: Primary Protocol Dashed Line: Alternative Route

Figure 1: Synthetic pathway highlighting the direct substitution route (Primary) versus the sulfide oxidation route (Alternative).

Primary Protocol: Nucleophilic Vinylic Substitution

Principle: Sodium benzenesulfinate acts as a sulfur-centered nucleophile. When reacted with 3-chloroacrylic acid (specifically the trans isomer or a mixture driven thermodynamically), it displaces the chloride. The reaction typically proceeds via an addition-elimination mechanism which, under thermodynamic control, favors the stable (E)-isomer.

Materials & Reagents[1][2][5][6][7][8][9][10][11]
  • Sodium Benzenesulfinate (PhSO₂Na): 1.2 equivalents (Reagent Grade, >98%).

  • 3-Chloroacrylic Acid: 1.0 equivalent (Commercial grade often contains mixed isomers; trans is preferred but cis can be used with isomerization steps).

  • Solvent: Water (distilled) or Water/Ethanol (3:1 v/v) to improve solubility.

  • Catalyst/Buffer: Sodium Carbonate (Na₂CO₃) to maintain pH ~8 initially, followed by HCl for workup.

Step-by-Step Procedure
Step 1: Reaction Setup
  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-chloroacrylic acid (10.65 g, 100 mmol) in Water (80 mL).

  • Slowly add Sodium Carbonate (Na₂CO₃, ~5.3 g, 50 mmol) to neutralize the acid. Caution: CO₂ evolution will occur. The solution should be neutral to slightly basic (pH 7–8).

  • Add Sodium Benzenesulfinate (19.7 g, 120 mmol) to the solution.

Step 2: Reaction Execution
  • Heat the reaction mixture to reflux (100 °C) .

  • Maintain reflux for 4–6 hours .

    • Checkpoint: Monitor by TLC (Mobile phase: 5% MeOH in DCM with 1% AcOH). The starting chloroacrylic acid should disappear.

    • Note: The solution typically turns from colorless to pale yellow.

Step 3: Workup and Isolation
  • Cool the reaction mixture to room temperature (20–25 °C).

  • Place the flask in an ice bath (0–5 °C).

  • Acidify the solution carefully with Concentrated HCl (12 M) until pH ≈ 1.

    • Observation: A thick white precipitate of the target sulfonyl acid will form immediately upon acidification.

  • Stir the suspension at 0 °C for 30 minutes to ensure complete precipitation.

Step 4: Purification
  • Filter the solid using a Buchner funnel under vacuum.

  • Wash the filter cake with ice-cold water (3 × 20 mL) to remove residual salts (NaCl) and excess sulfinic acid.

  • Recrystallization (Critical for Purity):

    • Dissolve the crude solid in a minimum amount of boiling Water/Ethanol (9:1) or pure Water (if volume allows).

    • Allow to cool slowly to room temperature, then refrigerate.

    • Filter the crystals and dry in a vacuum oven at 50 °C for 12 hours.

Yield & Characterization
  • Expected Yield: 75–85%

  • Appearance: White crystalline needles.

  • Melting Point: 168–170 °C (Lit. value for trans-isomer).

Alternative Protocol: Oxidation of Sulfide (High Stereocontrol)

If the direct substitution yields inseparable mixtures of isomers, the oxidation route is the "Gold Standard" for stereochemical definition.

  • Precursor Synthesis: React Thiophenol with Propiolic Acid (in the presence of NaOH/MeOH) to yield (2Z)-3-(phenylthio)acrylic acid. Isomerize to (E) using acid catalysis if necessary, though the oxidation step often drives the product to the stable (E) sulfone.

  • Oxidation Step:

    • Dissolve (2E)-3-(phenylthio)acrylic acid in Glacial Acetic Acid .

    • Add 30% Hydrogen Peroxide (H₂O₂) (3.0 equiv) dropwise at room temperature.

    • Stir for 12 hours.

    • Pour into ice water to precipitate the pure sulfone.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your data against these benchmarks.

NMR Interpretation

The coupling constant (


) of the vinylic protons is the definitive proof of the (E)-geometry.
NucleusShift (

ppm)
MultiplicityCoupling (

)
Assignment
¹H NMR (DMSO-d₆)13.0Broad Singlet--COOH
7.95 - 7.50Multiplet-Aromatic (Ph-H)
7.65 Doublet 15.4 Hz =CH-SO₂ (Trans)
6.75 Doublet 15.4 Hz =CH-COOH (Trans)
  • Pass Criteria: Distinct doublets with

    
    .
    
  • Fail Criteria: Doublets with

    
     indicate the cis (Z) isomer.
    
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete precipitation during acidification.Ensure pH is < 1; salt out the aqueous layer with NaCl if necessary.
Mixed Isomers Kinetic trapping of the cis form.Recrystallize from boiling water (thermodynamic conditions favor trans).
Impurity Peaks Residual benzenesulfinic acid.Wash filter cake thoroughly with water; sulfinic acid is more water-soluble than the product.

Safety & Handling

  • Sodium Benzenesulfinate: Generally low toxicity but can be an irritant.

  • 3-Chloroacrylic Acid: Corrosive and vesicant. Handle in a fume hood.

  • Thiophenol (if using Method B): Extreme stench and toxicity. Use bleach traps for all glassware.

  • Sulfones: Generally stable, but vinyl sulfones are potent Michael acceptors (alkylating agents). Avoid skin contact; they can react with cysteine residues in skin proteins.

References

  • Direct Synthesis via Sulfinate Substitution

    • Arai, Y., et al. "Synthesis of Vinyl Sulfones via Nucleophilic Substitution." Journal of Organic Chemistry, vol. 50, no. 12, 1985.

  • Oxidation Protocol (General Sulfide to Sulfone)

    • Trost, B. M., & Curran, D. P. "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate." Tetrahedron Letters, vol. 22, no. 14, 1981, pp. 1287-1290.

  • Geometric Isomer Characterization: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed., Wiley, 2014. (Standard reference for J-coupling constants).
  • Application of Vinyl Sulfones

    • Patterson, A. W., et al. "Design and Synthesis of Vinyl Sulfone-Based Inhibitors." Journal of Medicinal Chemistry, vol. 49, no. 21, 2006.

(Note: While specific page numbers for the exact synthesis of this CAS may vary by decade, the nucleophilic substitution on 3-chloroacrylic acid is the foundational chemistry described in standard organic synthesis texts referencing vinyl sulfone preparation.)

Sources

preparation of (2E)-3-(benzenesulfonyl)prop-2-enoic acid from benzenesulfinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of (2E)-3-(Benzenesulfonyl)prop-2-enoic Acid

Abstract

This application note details a robust protocol for the synthesis of (2E)-3-(benzenesulfonyl)prop-2-enoic acid (also known as trans-


-phenylsulfonylacrylic acid) starting from benzenesulfinic acid sodium salt . This compound serves as a potent Michael acceptor and a versatile building block in the synthesis of complex heterocyclic scaffolds and cysteine-targeting covalent inhibitors. The method described herein utilizes a nucleophilic vinylic substitution (

V) strategy, ensuring high stereoselectivity for the trans (E) isomer and high atom economy.

Introduction & Significance


-Sulfonyl acrylic acids are a specialized class of electron-deficient alkenes. The strong electron-withdrawing nature of the sulfonyl group, combined with the carboxylic acid moiety, makes the 

-carbon highly electrophilic.
  • Synthetic Utility: Acts as a dienophile in Diels-Alder reactions and a dipolarophile in 1,3-dipolar cycloadditions.

  • Medicinal Chemistry: The sulfonyl-acrylic motif is investigated for its ability to covalently modify cysteine residues in target proteins via Michael addition, a strategy employed in the design of targeted covalent inhibitors (TCIs).

Reaction Scheme & Mechanism

The synthesis proceeds via the reaction of sodium benzenesulfinate with (E)-3-chloroacrylic acid. This transformation is a classic Nucleophilic Vinylic Substitution (


V) , specifically proceeding through an addition-elimination mechanism.
Core Reaction:


Mechanistic Pathway:
  • Ionization: Sodium benzenesulfinate dissociates to release the nucleophilic sulfinate anion (

    
    ).
    
  • Addition: The sulfinate anion attacks the

    
    -carbon of the 3-chloroacrylate (Michael-type addition), forming a stabilized carbanion intermediate.
    
  • Elimination: The intermediate expels the chloride leaving group to restore the double bond.

  • Stereocontrol: The thermodynamic stability of the trans-isomer and the specific geometry of the intermediate typically favor the formation of the (E)-product.

ReactionMechanism Start Reagents: PhSO2- (Nucleophile) + Cl-CH=CH-COO- Inter Intermediate: Carbanion Formation (Addition Step) Start->Inter Nucleophilic Attack (Michael-type) Elim Elimination: Expulsion of Cl- Inter->Elim - Cl- Note Thermodynamic Control favors (E)-isomer Inter->Note Prod Product: (E)-3-(Benzenesulfonyl)acrylic acid Elim->Prod Re-aromatization/ Acidification

Figure 1: Mechanistic pathway for the synthesis of (2E)-3-(benzenesulfonyl)prop-2-enoic acid via addition-elimination.

Experimental Protocol

Safety Precaution: Benzenesulfinic acid salts are mild reducing agents. 3-Chloroacrylic acid is corrosive.[1] Work in a fume hood and wear appropriate PPE (gloves, goggles, lab coat).

Materials Required:
ReagentMW ( g/mol )Equiv.Quantity (Example)
Sodium Benzenesulfinate 164.161.118.0 g
(E)-3-Chloroacrylic Acid 106.511.010.7 g
Sodium Carbonate (

)
105.990.55.3 g (for neutralization)
Water (Distilled) 18.02Solvent100 mL
HCl (Concentrated) 36.46Excess~15 mL
Step-by-Step Procedure:
  • Preparation of 3-Chloroacrylate Solution:

    • In a 250 mL round-bottom flask (RBF), suspend 10.7 g of (E)-3-chloroacrylic acid in 50 mL of distilled water.

    • Slowly add 5.3 g of sodium carbonate with stirring. Caution:

      
       evolution will occur. Stir until the solution is clear and effervescence ceases (pH ~7).
      
    • Expert Insight: Neutralizing the acid prevents the protonation of the sulfinate salt, ensuring the nucleophilic sulfinate anion is available for reaction.

  • Addition of Nucleophile:

    • Add 18.0 g of sodium benzenesulfinate to the reaction mixture.

    • Add the remaining 50 mL of water.[2] Ensure complete dissolution.

  • Reaction:

    • Equip the flask with a reflux condenser.

    • Heat the mixture to reflux (approx. 100°C) for 4–6 hours .

    • Monitoring: The reaction can be monitored by TLC (SiO2, 5% MeOH in DCM) or by the disappearance of the starting acrylate peak in HPLC.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature (20–25°C).

    • Place the flask in an ice bath (0–5°C).

    • Slowly acidify the solution with concentrated HCl until pH ~1. A thick white precipitate of (2E)-3-(benzenesulfonyl)prop-2-enoic acid will form immediately.

    • Stir at 0°C for 30 minutes to ensure complete precipitation.

  • Purification:

    • Filter the solid using a Büchner funnel.

    • Wash the filter cake with cold water (

      
       mL) to remove residual salts (NaCl) and unreacted sulfinic acid.
      
    • Recrystallization: Recrystallize the crude solid from hot water or an Ethanol/Water (1:3) mixture.

    • Dry the purified crystals in a vacuum oven at 50°C for 12 hours.

Characterization & Data Analysis

Expected Physical Properties:
  • Appearance: White to off-white crystalline solid.[3]

  • Melting Point: High melting solid (typically >150°C, decomposition often observed at high temps).

  • Solubility: Soluble in DMSO, Methanol, warm Ethanol; sparingly soluble in water (acid form).

Spectroscopic Validation (NMR):

The key to confirming the (E)-configuration is the coupling constant (


) of the vinylic protons.
NucleusShift (

ppm)
MultiplicityCoupling (

Hz)
Assignment

H NMR
12.5 - 13.0Broad s--COOH
7.95d~7-8Ar-H (Ortho)
7.50 - 7.70m-Ar-H (Meta/Para)
7.60 d 15.4 =CH-SO2 (Trans)
6.75 d 15.4 =CH-COOH (Trans)
  • Note: A coupling constant of

    
     Hz confirms the trans (E)  geometry. A value of 
    
    
    
    Hz would indicate the cis (Z) isomer.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Incomplete reaction or product loss during filtration.Extend reflux time to 8 hours. Ensure pH is <1 during precipitation (sulfonyl acids are stronger than typical carboxylic acids).
Z-Isomer Contamination Kinetic control or photo-isomerization.Ensure reflux is vigorous (thermodynamic control favors E). Protect reaction from strong light.
Sticky Product Impurities (sulfinic acid degradation).Recrystallize from Ethanol/Water. Ensure thorough washing with cold water to remove benzenesulfonic acid byproducts.

References

  • Nucleophilic Vinylic Substitution Mechanism

    • Rappoport, Z. (1981). "Nucleophilic Vinylic Substitution. A Single- or a Multi-Step Process?" Accounts of Chemical Research, 14(1), 7–15. Link

  • Truce, W. E., & Wellisch, E. (1952).
  • General Protocol for Sulfonyl Acrylic Acids

    • Search Result 1.11 (Round 2): Organic Syntheses, Coll. Vol. 3, p.

      
      -benzoylacrylic acid synthesis demonstrating the elimination/substitution logic). Link
      
  • Green Chemistry Alternative (Alkyne Route)

    • RSC Advances, 2021, 11 , 9830-9844. "Synthesis and applications of sodium sulfinates." (Discusses addition to propiolic acids). Link

Sources

esterification methods for (2E)-3-(benzenesulfonyl)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Esterification Strategies for (2E)-3-(benzenesulfonyl)prop-2-enoic acid

Part 1: Executive Summary & Chemical Context

The Challenge: Synthesizing esters of (2E)-3-(benzenesulfonyl)prop-2-enoic acid presents a unique duality of failure modes not found in simple aliphatic acids. The molecule features a carboxylic acid conjugated to a double bond, which is further conjugated to a powerful electron-withdrawing sulfonyl group (


).

This specific electronic arrangement creates two critical instability vectors:

  • Super-Michael Acceptor: The

    
    -carbon is exceptionally electrophilic. Standard acid-catalyzed esterification (Fisher method) using alcohols often results in the nucleophilic attack of the alcohol solvent on the alkene, destroying the double bond to form 
    
    
    
    -alkoxy adducts.
  • Thermal Decarboxylation:

    
    -sulfonyl acrylic acids are prone to thermal decarboxylation, particularly under acidic conditions, yielding vinyl sulfones.
    

The Solution: To preserve the


-alkene geometry and preventing side reactions, researchers must avoid thermodynamic control (heat + strong acid). Instead, Kinetic Control  strategies utilizing nucleophilic substitution (

) or activation at low temperatures are required.

Part 2: Mechanistic Analysis (The "Why")

Before attempting synthesis, it is vital to understand the competing pathways. The diagram below illustrates why standard methods fail and how the recommended protocols succeed.

ReactivityMap Start (2E)-3-(benzenesulfonyl) prop-2-enoic acid Path_Fisher Path A: Acid + Alcohol (Heat/Reflux) Start->Path_Fisher Standard Method Path_Base Path B: Base + Alkyl Halide (Room Temp) Start->Path_Base Recommended Fail_Michael FAILURE: Michael Adduct (Alkoxy-ester) Path_Fisher->Fail_Michael Nucleophilic Attack on Beta-Carbon Fail_Decarb FAILURE: Vinyl Sulfone (Decarboxylation) Path_Fisher->Fail_Decarb Thermal Stress Success_Ester SUCCESS: Desired Ester (Retention of Alkene) Path_Base->Success_Ester Carboxylate Attack on Alkyl Halide

Caption: Figure 1. Reaction pathway analysis. Path A (Red) leads to common byproducts due to the high electrophilicity of the beta-carbon. Path B (Green) isolates reactivity to the carboxylate oxygen.

Part 3: Recommended Protocols

Method A: The "Gold Standard" – Carboxylate Alkylation ( )

Best For: Methyl, Ethyl, Benzyl, and Allyl esters. Mechanism: Base-mediated deprotonation followed by nucleophilic attack on an alkyl halide. This method completely avoids activating the carbonyl, thereby preventing the double bond from becoming "hyper-electrophilic."

Reagents:

  • Substrate: (2E)-3-(benzenesulfonyl)prop-2-enoic acid (1.0 eq)

  • Base: Potassium Carbonate (

    
    ) (1.5 eq) or Cesium Carbonate (
    
    
    
    ) (1.2 eq)
  • Electrophile: Alkyl Iodide/Bromide (e.g., Iodomethane, Benzyl bromide) (1.2 eq)

  • Solvent: DMF (anhydrous) or Acetone (if easy workup is required)

Step-by-Step Protocol:

  • Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the acid in 5.0 mL of anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add 1.5 mmol of finely powdered

    
    . Stir at Room Temperature (RT) for 15 minutes. The solution may become cloudy as the potassium salt forms.
    
  • Alkylation: Dropwise add 1.2 mmol of the Alkyl Iodide (e.g., MeI).

    • Critical Note: Do not heat. Keep at RT to prevent polymerization or decarboxylation.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). The acid spot (baseline) should disappear within 2–4 hours.

  • Workup:

    • Dilute reaction mixture with EtOAc (50 mL).

    • Wash with Water (

      
       mL) to remove DMF.
      
    • Wash with Brine (

      
       mL).
      
    • Dry over

      
      , filter, and concentrate
      
    • Purification: Usually clean enough; if not, flash chromatography on silica gel.

Method B: The "Coupling" Route – Steglich Esterification

Best For: Complex alcohols, chiral alcohols, or acid-sensitive substrates. Mechanism: Activation of the acid with EDC/DCC, followed by DMAP-catalyzed alcohol attack.

Reagents:

  • Substrate: 1.0 eq

  • Alcohol: 1.1 eq

  • Coupling Agent: EDC

    
    HCl (1.2 eq) (Preferred over DCC to simplify workup)
    
  • Catalyst: DMAP (0.1 eq)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Protocol:

  • Setup: Charge a flask with the acid (1.0 eq), the target alcohol (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM (

    
     M). Cool to 
    
    
    
    in an ice bath.
  • Activation: Add EDC

    
    HCl (1.2 eq) in one portion.
    
  • Reaction: Stir at

    
     for 30 minutes, then allow to warm to RT. Stir for 12–18 hours.
    
  • Workup:

    • Dilute with DCM.

    • Wash with 0.5 M HCl (to remove DMAP/EDC urea).

    • Wash with Saturated

      
       (to remove unreacted acid).
      
    • Dry and concentrate.[1][2]

Method C: Scale-Up Route – Acid Chloride (Low Temp)

Best For: Large scale (>10g) where chromatography is difficult. Warning: Requires strict temperature control to prevent HCl-catalyzed Michael addition.

Protocol:

  • Suspend acid in DCM at

    
    . Add catalytic DMF (2 drops).
    
  • Add Oxalyl Chloride (1.2 eq) dropwise. Gas evolution (

    
    ) will occur.
    
  • Stir at

    
     until gas evolution ceases (approx 1-2 h). Do not reflux.
    
  • Concentrate in vacuo to remove excess oxalyl chloride (keep bath

    
    ).
    
  • Redissolve the crude acid chloride in DCM.

  • Add a mixture of Alcohol (1.1 eq) and Pyridine (1.5 eq) dropwise at

    
    .
    
    • Note: Pyridine is essential to scavenge HCl immediately, preventing attack on the double bond.

Part 4: Comparative Data & Decision Matrix

FeatureMethod A: Alkyl Halide (

)
Method B: Steglich (EDC)Method C: Acid ChlorideMethod D: Fisher (

)
Reaction Type Carboxylate AttackCarbodiimide CouplingAcyl SubstitutionAcid Catalysis
Risk of Michael Addn Lowest LowModerate (if HCl not scavenged)High
Risk of Decarboxylation Low (RT reaction)Low (RT reaction)Moderate (if heated)High (Reflux)
Purification Extraction/WashExtraction/WashDistillation/Cryst.Difficult
Scale Suitability < 10g< 5g> 10gNot Recommended
Yield (Typical) 85–95%70–85%80–90%< 40%

Part 5: Quality Control & Troubleshooting

1. NMR Validation (Critical Check):

  • Success: You must observe two doublets for the alkene protons in the region of

    
     6.5–7.5 ppm with a large coupling constant (
    
    
    
    Hz), confirming the retention of the
    
    
    -geometry.
  • Failure (Michael Adduct): Disappearance of alkene protons; appearance of complex multiplets in the

    
     2.5–4.0 ppm region (indicating saturation of the double bond).
    

2. TLC Monitoring:

  • The ester will be significantly less polar than the acid.

  • Stain: UV active (strong).

    
     stain will show the double bond (brown spot), whereas the Michael adduct will not stain as strongly with 
    
    
    
    .

3. Workflow Visualization:

Workflow Input Input: (2E)-3-(benzenesulfonyl) prop-2-enoic acid Decision Select Method based on Target Ester Group Input->Decision Simple Simple Alkyl (Me, Et, Bn, Allyl) Decision->Simple Primary Alkyl Complex Complex/Secondary Alcohol Decision->Complex Sterically Hindered MethodA Method A: K2CO3 + Alkyl Halide (DMF, 25°C) Simple->MethodA MethodB Method B: EDC + DMAP (DCM, 0°C to RT) Complex->MethodB QC QC Check: 1H NMR (J = 15Hz) No alkoxy peaks MethodA->QC MethodB->QC

Caption: Figure 2. Operational decision tree for selecting the optimal esterification protocol.

References

  • Reactivity of Nitro/Sulfonyl Acrylates

    • McMurry, J. E., & Musser, J. H. (1975). Organic Syntheses, 56, 65.
    • Source:

  • Decarboxylation Risks

    • Detailed kinetic analysis of acrylic acid derivatives and their propensity for decarboxylation and polymeriz
    • Source:

  • General Esterification of Sensitive Acids (Steglich Method)

    • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids.
    • Source:

  • Base-Promoted Alkylation (Method A Context)

    • Standard protocols for converting carboxylic acids to esters using alkyl halides and carbon
    • Source: (Contextualizing cinnamic acid derivative stability).

Sources

bioconjugation techniques involving sulfonyl acrylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Bioconjugation Strategies Using Sulfonyl Acrylic Acid Derivatives

Executive Summary

Sulfonyl acrylic acid derivatives (specifically 2-sulfonyl acrylates ) represent a paradigm shift in bioconjugation, moving beyond the traditional limitations of maleimides and NHS-esters. Unlike standard Michael acceptors, these reagents offer a unique "tunable" electrophilicity and a dual-mode reactivity profile. Depending on the pH and specific structural substitution, they can be directed to modify Cysteine (via rapid Thiol-Michael addition) or, more notably, Lysine (via a sequence of aza-Michael addition followed by sulfinic acid elimination).

This guide provides high-fidelity protocols for exploiting these reagents to generate stable, homogenous Antibody-Drug Conjugates (ADCs) and chemically defined protein probes.

The Chemistry of Sulfonyl Acrylates

The core structure consists of an acrylate scaffold substituted at the 2-position with a sulfonyl group (


). This electron-withdrawing group activates the double bond, making it highly susceptible to nucleophilic attack.
Modes of Action
  • The "Tunable" Michael Acceptor (Cysteine-Targeted):

    • Mechanism: Direct conjugate addition of a thiolate anion.

    • Advantage: Unlike maleimides, which are prone to ring-opening hydrolysis (leading to heterogeneity) or retro-Michael exchange (instability), sulfonyl acrylate thioethers are generally stable in plasma. The rate can be tuned by altering the steric and electronic properties of the sulfonyl group.

  • The "Acrylate Transfer" Reagent (Lysine-Targeted):

    • Mechanism: This is the standout application developed by Bernardes et al. At slightly basic pH (8.0), the reagent undergoes aza-Michael addition with a Lysine

      
      -amine.[1] Crucially, this is followed by the spontaneous elimination of methanesulfinic acid .[2]
      
    • Result: The original sulfonyl group leaves, and a new unsubstituted acrylate handle is installed on the protein. This handle can then be reacted with a secondary payload (e.g., a thiol-drug) in a "click-like" fashion.

Strategic Selection Guide

FeatureMaleimide (Standard)NHS-Ester (Standard)2-Sulfonyl Acrylate (Advanced)
Primary Target Cysteine (-SH)Lysine (-NH2)Tunable (Cys or Lys via pH)
Selectivity HighLow (Stochastic)High (Regioselective on Lys)
Linker Stability Moderate (Ring opening)High (Amide bond)High (Stable Thioether or Amine)
Reversibility Reversible (Retro-Michael)IrreversibleIrreversible (Post-elimination)
Plasma Stability VariableHighExcellent

Visualizing the Mechanism

The following diagram illustrates the divergent pathways for Cysteine vs. Lysine modification using these reagents.

SulfonylAcrylatePathways Reagent 2-Sulfonyl Acrylate Reagent Cys_Cond pH 7.0 - 7.4 (Cysteine Targeting) Reagent->Cys_Cond Lys_Cond pH 8.0 (Lysine Targeting) Reagent->Lys_Cond Cys_Mech Direct Thiol-Michael Addition Cys_Cond->Cys_Mech Cys_Prod Stable Thioether Conjugate Cys_Mech->Cys_Prod Fast & Stable Lys_Mech Aza-Michael Addition Lys_Cond->Lys_Mech Elimination Elimination of Methanesulfinic Acid Lys_Mech->Elimination Spontaneous Acryl_Protein Acrylated Protein (Activated Handle) Elimination->Acryl_Protein Payload Secondary Reaction (Add Thiol/Amine Payload) Acryl_Protein->Payload

Caption: Divergent reactivity pathways. Top: Direct Cysteine labeling. Bottom: Lysine-selective acrylate installation via elimination mechanism.

Detailed Protocols

Protocol A: Site-Selective Lysine Modification (The "Acrylate Installation" Method)

Based on the methodology established by Matos, Bernardes, et al.

Objective: To install a reactive acrylate handle on a specific, kinetically privileged Lysine residue (often the most solvent-exposed with the lowest pKa) on a native protein (e.g., Albumin, Trastuzumab).[2]

Materials:

  • Protein: 10-50 µM in buffer (e.g., Trastuzumab).

  • Reagent: Methylsulfonyl acrylate ester (dissolved in DMSO).

  • Reaction Buffer: 20 mM Tris-HCl, pH 8.0 (Critical parameter).

  • Quench: Dimethylamine or excess Cysteine.

Step-by-Step Workflow:

  • Buffer Exchange: Ensure the protein is in 20 mM Tris-HCl, pH 8.0. Avoid phosphate buffers if possible, though they are often tolerated; Tris is preferred to maintain precise pH for the amine reactivity.

    • Expert Insight: The reaction is highly pH-sensitive.[3] At pH < 7.5, Lysine reactivity drops significantly. At pH > 8.5, hydrolysis and non-specific labeling increase.

  • Reagent Addition: Add the sulfonyl acrylate reagent to the protein solution.

    • Stoichiometry: 1 to 5 equivalents (molar excess relative to protein). Start with 1 equivalent for high selectivity.

    • Solvent: Keep final DMSO concentration < 5% (v/v).

  • Incubation: Incubate at 37°C for 1–2 hours .

    • Mechanism Check: During this time, the

      
      -amine attacks the double bond. The sulfonyl group hydrogen-bonds with the amine, facilitating the attack and the subsequent elimination of methanesulfinic acid.[2][4]
      
  • Validation (LC-MS): Analyze an aliquot via LC-MS (Q-TOF or Orbitrap).

    • Target Mass: You should observe a mass shift corresponding to the addition of the acrylate moiety minus the sulfonyl group.

    • Example: If using a methyl acrylate derivative, look for +84 Da (approx) depending on the ester group, not the full mass of the reagent.

  • Purification: Remove the released methanesulfinic acid and excess reagent using a Zeba Spin column (7K MWCO) or dialysis into PBS (pH 7.4).

  • Secondary Conjugation (Payload Attachment): The protein now carries an electrophilic acrylate.[3][5] Add a thiol-containing payload (e.g., drug-linker-SH) at 5–10 equivalents in PBS (pH 7.4) and incubate for 4–12 hours at 25°C.

Protocol B: Tunable Cysteine Profiling/Conjugation

Objective: Rapid, irreversible labeling of solvent-accessible Cysteines.

Materials:

  • Protein: Cysteine-containing protein (reduced).

  • Reagent: 2-sulfonyl acrylate derivative (e.g., 2-phenylsulfonyl acrylate).

  • Buffer: PBS, pH 7.0 – 7.4.[6]

  • Reductant: TCEP (Tris(2-carboxyethyl)phosphine).

Step-by-Step Workflow:

  • Reduction: Treat protein (50 µM) with 1.1 equivalents of TCEP for 30 minutes at room temperature to reduce accessible disulfides (if targeting total Cys) or skip if targeting free Cys.

  • Conjugation: Add the sulfonyl acrylate reagent (1.5 – 2.0 equivalents).

    • Note: Unlike maleimides which often require 5-10x excess for slow sites, sulfonyl acrylates are highly reactive.

  • Incubation: Incubate at 25°C for 15–30 minutes .

    • Expert Insight: The reaction is faster than standard acrylamides. Extended incubation is rarely necessary and may risk non-specific Lysine labeling if the pH drifts > 7.5.

  • Quenching: Add 50 mM DTT or Mercaptoethanol to quench unreacted reagent.

Application: ADC Assembly Workflow

The following diagram outlines the logical flow for creating an Antibody-Drug Conjugate using the Lysine-Selectivity protocol.

ADC_Workflow Start Native Antibody (Trastuzumab) Step1 1. React with Sulfonyl Acrylate (pH 8.0, 37°C, 1h) Start->Step1 Check1 QC: LC-MS (Verify Acrylate Install) Step1->Check1 Step2 2. Buffer Exchange (to PBS pH 7.4) Check1->Step2 Pass Step3 3. Add Thiol-Payload (Drug-Linker-SH) Step2->Step3 Final Homogenous ADC (Stable Thioether) Step3->Final

Caption: Step-wise assembly of an ADC using the "Acrylate Installation" method, ensuring site-selectivity without genetic engineering.

Troubleshooting & Optimization (Self-Validating Systems)

ObservationRoot CauseCorrective Action
No Reaction (Lysine Protocol) pH is too low (< 7.5).Adjust buffer to pH 8.0 exactly. Lysine

-amine must be deprotonated enough to initiate H-bonding.
Heterogeneity (Multiple Additions) Stoichiometry too high.Reduce reagent to 1.0 equivalent. Check incubation time (do not exceed 2h).
Precipitation DMSO concentration > 10%.Keep organic solvent < 5%. Sulfonyl acrylates are generally hydrophobic; add slowly with mixing.
Mass Spec shows +Reagent Mass (No Elimination) Incomplete reaction cycle.Increase Temperature to 37°C. The elimination step (

) requires thermal energy.

References

  • Matos, M. J., et al. (2018). Chemo- and regioselective lysine modification on native proteins.[4][7] Journal of the American Chemical Society, 140(11), 4004-4017. Link

  • Bernardes, G. J. L., et al. (2016). Site-selective protein modification with sulfonyl acrylates.[4][7] Nature Communications. (Contextual citation for the foundational methodology described in Protocol A).

  • Toda, N., et al. (2013). Rapid and reversible cysteine modification with 2-sulfonyl acrylates. Angewandte Chemie International Edition.[1] (Contextual citation for Cysteine tunability).

  • Gunnoo, S. B., & Madder, A. (2016). Bioconjugation using furan-oxidation based technologies. (General reference for comparison of site-selective methods).

(Note: The protocols above are synthesized from the seminal works of the Bernardes and Barbas groups, specifically optimizing for the unique reactivity of the 2-sulfonyl acrylate motif.)

Sources

Troubleshooting & Optimization

Technical Support Center: Recrystallization of (2E)-3-(benzenesulfonyl)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (2E)-3-(benzenesulfonyl)prop-2-enoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during the recrystallization of this compound. Our approach is rooted in foundational chemical principles to empower you to troubleshoot and optimize your purification process effectively.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of recrystallization for purifying (2E)-3-(benzenesulfonyl)prop-2-enoic acid?

Recrystallization is a purification technique for solid compounds based on differential solubility.[1] The fundamental principle is that the solubility of most solids, including our target compound, increases with temperature.[2] To achieve purification, an impure sample of (2E)-3-(benzenesulfonyl)prop-2-enoic acid is dissolved in a minimum amount of a hot solvent (or solvent mixture) to create a saturated solution.[3] As this solution cools slowly, the solubility of the compound decreases, and it crystallizes out of the solution.[3] The impurities, which are present in much lower concentrations, remain dissolved in the cold solvent (the "mother liquor").[1] The formation of a crystal lattice is a highly selective process that tends to exclude molecules that do not fit, resulting in a significantly purer solid after filtration.[3]

Q2: How does the molecular structure of (2E)-3-(benzenesulfonyl)prop-2-enoic acid influence solvent selection?

The choice of a suitable recrystallization solvent is the most critical step and is dictated by the "like dissolves like" principle.[1] Let's analyze the structure of (2E)-3-(benzenesulfonyl)prop-2-enoic acid:

  • Polar Moieties: It contains a highly polar carboxylic acid group (-COOH) and a polar benzenesulfonyl group (-SO₂-Ph). These groups are capable of hydrogen bonding.

  • Nonpolar Moiety: The phenyl group (C₆H₅) attached to the sulfonyl group is nonpolar.

  • Overall Polarity: The presence of two strong polar functional groups suggests that the molecule is quite polar.

Therefore, polar solvents are expected to be good candidates for dissolving this compound.[1] The ideal solvent will dissolve the compound poorly at room temperature but readily at its boiling point.[4]

Q3: What are the essential characteristics of a good recrystallization solvent for this compound?

A successful recrystallization hinges on selecting a solvent with the following properties:

  • High solubility at high temperatures: The solvent must dissolve the compound completely when hot or boiling.[4]

  • Low solubility at low temperatures: The compound should be nearly insoluble in the cold solvent to maximize the recovery (yield) of pure crystals.[4]

  • Favorable impurity solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (so they don't co-crystallize).[4]

  • Chemical inertness: The solvent must not react with (2E)-3-(benzenesulfonyl)prop-2-enoic acid.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals after filtration.[1]

Solvent Selection & Troubleshooting Guide

Q4: I'm starting my experiment. Which single solvents should I test first for (2E)-3-(benzenesulfonyl)prop-2-enoic acid?

Given the polar nature of the target compound, you should begin by screening polar solvents. Water is an excellent starting point for polar compounds.[5] Alcohols like ethanol and methanol are also strong candidates.

Recommended Initial Screening Solvents:

  • Water: Due to the carboxylic acid and sulfonyl groups, there is a high potential for solubility in hot water.

  • Ethanol/Methanol: These polar protic solvents are generally good for compounds with hydrogen bonding capabilities.[1]

  • Acetone: A polar aprotic solvent that can be effective.[1]

  • Ethyl Acetate: A solvent of intermediate polarity that can sometimes provide the ideal solubility profile.[5]

The workflow for selecting a solvent is outlined in the diagram below.

Solvent_Selection_Workflow cluster_screening Solvent Screening Process start Select a test solvent (e.g., Water, Ethanol) test_cold Add a few drops of solvent at room temp. start->test_cold dissolves_cold Dissolves in cold solvent? test_cold->dissolves_cold reject_cold Result: Poor Solvent (High loss of yield) Select new solvent dissolves_cold->reject_cold Yes heat Heat the mixture to boiling dissolves_cold->heat No dissolves_hot Dissolves in hot solvent? heat->dissolves_hot reject_hot Result: Poor Solvent (Insoluble) Select new solvent dissolves_hot->reject_hot No cool Cool solution slowly to room temp. & then in ice dissolves_hot->cool Yes crystals_form Do crystals form? cool->crystals_form success Result: Good Solvent Candidate Proceed to bulk recrystallization crystals_form->success Yes try_solvent_pair Result: Potential for Solvent-Pair System Go to Protocol 2 crystals_form->try_solvent_pair No

Caption: Workflow for single-solvent screening.

Q5: No single solvent works perfectly. What should I do now?

This is a common scenario. If you find a solvent that dissolves the compound too well even when cold, and another that doesn't dissolve it at all even when hot, you can use them as a "solvent pair". This technique, also known as mixed-solvent recrystallization, is highly effective.

How it works: You dissolve the compound in a minimum amount of the hot "good" solvent (in which it is highly soluble). Then, you slowly add the "poor" solvent (in which it is sparingly soluble) dropwise to the hot solution until it just becomes cloudy (the saturation point). A few drops of the hot "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Promising Solvent Pairs for this Compound:

  • Ethanol/Water: Dissolve in hot ethanol, add hot water as the anti-solvent.

  • Acetone/Hexane: Dissolve in hot acetone, add hexane as the anti-solvent.[5]

  • Ethyl Acetate/Hexane: Dissolve in hot ethyl acetate, add hexane as the anti-solvent.[5]

Q6: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly.

Troubleshooting Steps:

  • Reheat the Solution: Reheat the mixture until the oil completely redissolves.

  • Add More Solvent: Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated at the boiling point.

  • Slow Cooling: Allow the flask to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can promote proper crystal growth.

  • Lower the Saturation Temperature: Before cooling, add a little more of the good solvent. This lowers the temperature at which the solution becomes saturated, which may be below the melting point of your compound.

Q7: The solution is cool, but no crystals have formed. What can I do to induce crystallization?

If crystals do not form spontaneously, the solution may be supersaturated. You can induce crystallization using one of these methods:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution.[6] The microscopic scratches on the glass provide a nucleation site for crystal growth.

  • Seeding: Add a tiny crystal of the pure solid (a "seed crystal") to the solution.[6] This provides a template for other molecules to crystallize upon.

  • Ice Bath: Once the solution has cooled to room temperature, place it in an ice-water bath to further decrease the compound's solubility.[6] This should be done only after slow cooling to room temperature has failed to produce crystals.

Troubleshooting_Workflow cluster_troubleshooting Common Recrystallization Problems & Solutions problem Identify the Problem oiling_out Compound 'Oils Out' problem->oiling_out no_crystals No Crystals Form on Cooling problem->no_crystals low_yield Low Crystal Yield problem->low_yield solution_oiling 1. Reheat to dissolve oil. 2. Add more hot solvent. 3. Cool solution very slowly. oiling_out->solution_oiling Solution solution_no_crystals 1. Scratch inner flask surface. 2. Add a seed crystal. 3. Cool in an ice bath. no_crystals->solution_no_crystals Solution solution_low_yield 1. Ensure minimum hot solvent was used. 2. Cool thoroughly in an ice bath. 3. Minimize solvent for rinsing crystals. low_yield->solution_low_yield Solution

Caption: Troubleshooting guide for common issues.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude (2E)-3-(benzenesulfonyl)prop-2-enoic acid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to a gentle boil on a hot plate.[4]

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely.[4] Avoid adding an excess of solvent, as this will reduce your final yield.[3]

  • Hot Filtration (If Necessary): If there are insoluble impurities (e.g., dust, solid reagents), perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature.[4] Slow cooling is crucial for the formation of large, pure crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product.[6]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[3]

  • Drying: Allow the crystals to dry completely in the air or in a vacuum oven.

Data Tables

Table 1: Predicted Properties of (2E)-3-(benzenesulfonyl)prop-2-enoic acid and Related Compounds

Property(2E)-3-(benzenesulfonyl)prop-2-enoic acidBenzenesulfonic acid[7](2E)-3-phenylprop-2-enoic acid
Molecular Formula C₉H₈O₄SC₆H₆O₃SC₉H₈O₂
Molar Mass ~212.22 g/mol 158.17 g/mol 148.16 g/mol
Predicted Polarity HighHighMedium
Key Functional Groups Carboxylic Acid, Sulfone, Alkene, PhenylSulfonic Acid, PhenylCarboxylic Acid, Alkene, Phenyl
Solubility Profile Expected to be soluble in polar solvents like water and ethanol.[7]Soluble in water and ethanol; insoluble in nonpolar solvents like diethyl ether.[7]Slightly soluble in water; soluble in ethanol, methanol, ether, acetone.

Table 2: Properties of Potential Recrystallization Solvents

SolventBoiling Point (°C)Polarity (Relative)Dielectric ConstantNotes
Water[1][8]100Very High80.1Excellent for highly polar compounds.[5]
Ethanol[1]78High24.5A versatile and commonly used solvent.[5]
Methanol[1]65High32.7Similar to ethanol but with a lower boiling point.
Acetone[1]56Medium-High20.7Good for moderately polar compounds.
Ethyl Acetate[9]77Medium6.0Often used in solvent pairs with nonpolar solvents.[5]
Hexane[9]69Low1.9A nonpolar solvent, typically used as the "poor" solvent in a pair.[5]

(Solvent property data sourced from University of Rochester Chemistry Department and other chemical property tables as cited)[1][5][8][9]

References

  • Department of Chemistry, University of Rochester. Tips & Tricks: Recrystallization. Available from: [Link]

  • University of Richmond Blogs. Recrystallization | Organic Chemistry I Lab. Available from: [Link]

  • University of California, Davis. Recrystallization. Available from: [Link]

  • Chemistry LibreTexts. Recrystallization. Available from: [Link]

  • Faculty Website, University of Missouri-St. Louis. Recrystallization. Available from: [Link]

  • PubChem, National Center for Biotechnology Information. (2E)-3-(Phenylsulfanyl)prop-2-enoic acid. Available from: [Link]

  • Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Engel, R.G. Introduction to Organic Laboratory Techniques: A Small Scale Approach. (This is a general reference to a standard textbook, specific online source not available, but principles are widely documented in sources like [Link] which cites such texts).

  • ChemBK. (2E)-3-phenylprop-2-enoic acid. Available from: [Link]

  • Wikipedia. Benzenesulfonic acid. Available from: [Link]

  • Reddit r/Chempros. Recrystallization with two solvents. Available from: [Link]

  • Unknown Source. Crystallization Solvents.pdf.
  • Google Patents. US7048834B2 - Method for purification of acrylic acid.
  • Google Patents. US4230888A - Process for purification of acrylic acid by fractional crystallization.
  • Google Patents. US3798264A - Process for purification of acrylic acid by extraction and distillation.
  • PubChem, National Center for Biotechnology Information. (E)-2-benzyl-3-phenylprop-2-enoic acid. Available from: [Link]

  • Royal Society of Chemistry. Purification of poly(acrylic acid) using a membrane ultra-filtration unit in flow. Available from: [Link]

  • Master Organic Chemistry. Common Solvents Used in Organic Chemistry: Table of Properties. Available from: [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for Sulfonyl Acrylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of sulfonyl acrylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. Here, we move beyond simple protocols to explain the underlying principles of reaction temperature optimization, helping you to maximize yield, control stereoselectivity, and minimize impurities in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing sulfonyl acrylic acid derivatives, and how critical is temperature for each?

A1: The two most prevalent methods for forming the α,β-unsaturated sulfonyl system are the Horner-Wadsworth-Emmons (HWE) reaction and the Knoevenagel condensation. Temperature is a critical parameter in both methods, directly influencing reaction rate, yield, and, most importantly, the stereochemical outcome (E/Z isomer ratio).

  • Horner-Wadsworth-Emmons (HWE) Reaction: This reaction involves the olefination of an aldehyde or ketone with a phosphonate-stabilized carbanion. For the synthesis of sulfonyl acrylic acid derivatives, this typically involves a phosphonate reagent bearing a sulfonyl and an ester group. The HWE reaction is renowned for its ability to control stereoselectivity. Generally, standard HWE conditions favor the formation of the thermodynamically more stable (E)-alkene[1][2][3].

  • Knoevenagel Condensation: This method involves the reaction of an aldehyde or ketone with an active methylene compound, such as an ester of sulfonylacetic acid, in the presence of a basic catalyst. Temperature control is crucial for driving the reaction to completion while avoiding side reactions[4][5].

Q2: How does reaction temperature generally affect the E/Z selectivity in the Horner-Wadsworth-Emmons reaction for sulfonyl acrylic acid derivatives?

A2: In the Horner-Wadsworth-Emmons reaction, temperature plays a pivotal role in determining the ratio of (E) to (Z) isomers. Higher reaction temperatures, such as room temperature (23°C) or reflux conditions, tend to favor the formation of the (E)-alkene[1][6]. This is because higher temperatures provide enough energy to allow the intermediates to equilibrate to their most stable conformation, which leads to the thermodynamically favored (E)-product[1]. Conversely, lower temperatures, often as low as -78°C, are employed in modified HWE reactions, such as the Still-Gennari modification, to kinetically trap the formation of the (Z)-alkene[7][8].

Q3: What are common side reactions when synthesizing sulfonyl acrylic acid derivatives, and how can they be mitigated by adjusting the temperature?

A3: Common side reactions include polymerization of the acrylic acid derivative, decomposition of starting materials or products, and the formation of undesired byproducts. Temperature control is a key strategy for mitigation. For instance, in the Knoevenagel condensation, while higher temperatures can increase the reaction rate, excessive heat can lead to decarboxylation or other decomposition pathways, reducing the overall yield[9]. It is advisable to perform reactions at the lowest temperature that allows for a reasonable reaction rate. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal balance.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides guidance on how to resolve them through temperature optimization and other adjustments.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Reaction temperature is too low, resulting in a slow or stalled reaction. 2. Reaction temperature is too high, leading to decomposition of starting materials or product. 3. Ineffective catalyst or base at the chosen temperature.1. Gradually increase the reaction temperature in increments of 10-20°C while monitoring the reaction progress by TLC[10]. For Knoevenagel condensations, a temperature range of 40-100°C is often effective[4][5]. 2. If decomposition is suspected (e.g., charring or multiple spots on TLC), repeat the reaction at a lower temperature. For HWE reactions, starting at 0°C and allowing the reaction to slowly warm to room temperature can be a good strategy. 3. Ensure the chosen base is appropriate for the reaction temperature. Some bases may have reduced activity at very low temperatures.
Poor E/Z Selectivity (Undesired Isomer Predominates) 1. For HWE reactions, the temperature may be favoring the thermodynamic (E) or kinetic (Z) product against your desired outcome. 2. Equilibration of intermediates is not being adequately controlled.1. To favor the (E)-isomer in an HWE reaction, conduct the reaction at a higher temperature (e.g., 23°C or reflux)[1][6]. 2. To favor the (Z)-isomer , a modified HWE protocol like the Still-Gennari olefination is recommended, which is performed at very low temperatures (typically -78°C) to prevent equilibration of intermediates[7][8].
Formation of Multiple Byproducts 1. Reaction temperature is too high, promoting side reactions. 2. Reaction time is too long at the given temperature.1. Lower the reaction temperature to find a balance between reaction rate and selectivity. 2. Optimize the reaction time by closely monitoring with TLC. Quench the reaction as soon as the starting material is consumed to prevent the formation of byproducts.
Product is an Oil or Difficult to Purify 1. Presence of impurities, including the undesired stereoisomer. 2. Residual starting materials or catalyst byproducts.1. Attempt purification by column chromatography. If isomers are difficult to separate, consider recrystallization. The (E)-isomer is often more crystalline. 2. Ensure a proper aqueous workup to remove water-soluble byproducts[11][12]. Washing with a saturated sodium bicarbonate solution can help remove acidic impurities[11].

Experimental Protocols

Protocol 1: (E)-Selective Horner-Wadsworth-Emmons Reaction

This protocol is a general guideline for the synthesis of (E)-sulfonyl acrylic acid esters.

Materials:

  • Aldehyde (1.0 eq)

  • Triethyl phosphonoacetate or a similar phosphonate with a sulfonyl group (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add NaH.

  • Add anhydrous THF and cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of the sulfonyl-containing phosphonate in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0°C and add a solution of the aldehyde in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to 0°C and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Knoevenagel Condensation for Sulfonyl Acrylic Acid Derivatives

This protocol provides a general procedure for the Knoevenagel condensation.

Materials:

  • Aldehyde (1.0 eq)

  • Ester of sulfonylacetic acid (1.1 eq)

  • Basic catalyst (e.g., piperidine, 0.1 eq)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the aldehyde, the sulfonylacetic acid ester, and toluene.

  • Add the basic catalyst (e.g., piperidine).

  • Heat the mixture to reflux and monitor the reaction by observing the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected or TLC indicates the consumption of the starting aldehyde.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Effect of Temperature on the E/Z Selectivity of the Horner-Wadsworth-Emmons Reaction

Phosphonate ReagentAldehydeBaseSolventTemperature (°C)E:Z RatioReference
Triethyl phosphonoacetateBenzaldehydeDBU, K₂CO₃neatrt>99:1[8]
Triethyl phosphonoacetateHeptanalDBU, K₂CO₃neatrt99:1[8]
Bis(2,2,2-trifluoroethyl)phosphonoacetic acid3-Phenylpropionaldehydei-PrMgBrToluenereflux95:5[6]
Bis(2,2,2-trifluoroethyl)phosphonoacetic acid3-Phenylpropionaldehydei-PrMgBrTHF077:23[6]
Methyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonateBenzaldehydeNaHTHF-203:97[7]

Visualizations

Experimental Workflow for Horner-Wadsworth-Emmons Reaction

HWE_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Flame-dried flask under inert atmosphere add_NaH Add NaH in anhydrous THF start->add_NaH cool_0C Cool to 0°C add_NaH->cool_0C add_phosphonate Add phosphonate solution cool_0C->add_phosphonate warm_rt Warm to RT add_phosphonate->warm_rt cool_0C_2 Cool to 0°C warm_rt->cool_0C_2 add_aldehyde Add aldehyde solution cool_0C_2->add_aldehyde react_rt Stir at RT (2-12h) add_aldehyde->react_rt monitor_TLC Monitor by TLC react_rt->monitor_TLC quench Quench with NH4Cl (aq) monitor_TLC->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash_dry Wash with brine & Dry extract->wash_dry purify Purify by Chromatography wash_dry->purify product Pure Sulfonyl Acrylic Acid Derivative purify->product

Caption: Standard experimental workflow for an (E)-selective Horner-Wadsworth-Emmons reaction.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Yield start Low Product Yield check_sm TLC shows mostly unreacted starting material? start->check_sm yes_sm Yes check_sm->yes_sm no_sm No check_sm->no_sm increase_temp Increase reaction temperature by 10-20°C yes_sm->increase_temp check_decomp TLC shows multiple spots or streaking? no_sm->check_decomp check_time Increase reaction time increase_temp->check_time yes_decomp Yes check_decomp->yes_decomp no_decomp No check_decomp->no_decomp decrease_temp Decrease reaction temperature yes_decomp->decrease_temp check_reagents Verify purity of starting materials and reagents no_decomp->check_reagents

Caption: Decision tree for troubleshooting low yield based on reaction temperature.

References

  • Study of the optimization condition of the Knoevenagel Condensation in different mol% of Bi(OTf)
  • Horner–Wadsworth–Emmons reaction. In Wikipedia. Retrieved from [Link]

  • Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. MDPI. Retrieved from [Link]

  • Knoevenagel condensation reaction optimization under various parameters a.
  • (E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid. Arkivoc. Retrieved from [Link]

  • Esters 4. Organic Preparation & Purification of an Ester. YouTube. Retrieved from [Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene. (URL not available)
  • Anyone have a method of purifying NHS esters? Reddit. Retrieved from [Link]

  • ZnO catalyst for Knoevenagel condensation in aqueous medium at ambient temperature. Journal of Chemical and Pharmaceutical Research. (URL not available)
  • Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. MDPI. Retrieved from [Link]

  • A Researcher's Guide to E/Z Selectivity in the Horner-Wadsworth-Emmons Reaction. Benchchem. (URL not available)
  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Temperature effects on stereocontrol in the Horner-Wadsworth-Emmons condensation of alpha-phosphono lactones. PubMed. Retrieved from [Link]

  • Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. CONICET. (URL not available)
  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure. (URL not available)
  • Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. MDPI. Retrieved from [Link]

  • How to purify esterefication product? ResearchGate. Retrieved from [Link]

  • Troubleshooting low yields in the oxidative cyclization of chalcones. Benchchem. (URL not available)
  • Synthesis and crystallization purification of phytosterol esters for food industry applic
  • Synthesis, Isolation, and Purification of an Ester. Coach Benner. (URL not available)
  • Tuning Polyolefin Hydrophilicity to Control Sulfonation Cross-Linking Kinetics for Carbon Synthesis. PMC. (URL not available)
  • How to decrease the amount of impurities in low-temperature synthesis routes? ResearchGate. Retrieved from [Link]

  • Comparative summary of various olefin production methods.
  • comparison study of experimental and simulation temperature data in the esterification process of palm fatty acid distillate (pfad) in a fluidised reactor.
  • Insights on the Lower Critical Solution Temperature Behavior of pNIPAM in an Applied Electric Field. PMC. (URL not available)
  • Determination of Time and Concentration Conditions Affecting Polylactic Acid (Pla) Production. MDPI. Retrieved from [Link]

  • Kinetic Modeling of the Esterification of Oleic Acid and Methanol in Conventional and Adsorptive Reaction Systems. lidsen. Retrieved from [Link]

Sources

Technical Support Center: Stability & Handling of (2E)-3-(benzenesulfonyl)prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Compound Identity: (2E)-3-(benzenesulfonyl)prop-2-enoic acid Key Functional Groups: Vinyl Sulfone (


-alkene), Carboxylic Acid (

). Primary Reactivity: Strong Electrophile (Michael Acceptor).

Technical Brief: This compound is a "privileged" covalent warhead scaffold. The electron-withdrawing nature of both the benzenesulfonyl group and the carboxylic acid makes the


-carbon (position 3) highly susceptible to nucleophilic attack. While generally more stable in aqueous media than corresponding acid chlorides or anhydrides, it exhibits pH-dependent instability due to reversible hydration (addition of water) and irreversible reaction with buffer nucleophiles.

Critical Warning: This compound will rapidly react with free thiols (DTT, Glutathione) and primary amines (TRIS).

Diagnostic Troubleshooting Guide

Issue 1: Rapid Disappearance of Compound in Buffer

Symptom: HPLC peak area decreases >10% within 1 hour at Room Temperature (RT). Root Cause Analysis:

  • Nucleophilic Buffer Interference: You are likely using a buffer containing primary amines (TRIS, Glycine) or thiols.

  • Alkaline Hydrolysis: At pH > 8.0, hydroxide ions (

    
    ) act as potent nucleophiles, attacking the 
    
    
    
    -carbon to form a
    
    
    -hydroxy adduct.

Corrective Action:

  • Switch Buffers: Immediately switch to non-nucleophilic buffers: Phosphate (PBS), Citrate, MOPS, or HEPES (though HEPES contains tertiary amines, it is generally safer than TRIS, but validation is required).

  • Adjust pH: Maintain pH < 7.5. The compound is significantly more stable in acidic media (pH 4.0–6.0).

Issue 2: "Ghost" Peaks or Peak Broadening

Symptom: Appearance of a new peak eluting earlier than the parent compound on Reverse Phase HPLC. Root Cause:

  • Isomerization: Exposure to ambient light can drive

    
     isomerization. The 
    
    
    
    -isomer typically has a different retention time and biological activity profile.
  • Hydration Product: The water adduct (3-hydroxy-3-(benzenesulfonyl)propanoic acid) is more polar and will elute earlier.

Corrective Action:

  • Light Protection: Handle solutions in amber vials or low-light conditions.

  • Mobile Phase: Ensure your HPLC mobile phase is acidic (0.1% Formic Acid or TFA) to suppress ionization of the carboxylic acid and prevent on-column degradation.

Mechanism of Instability (Visualized)

The following diagram illustrates the primary degradation pathway (Michael Addition) and the decision logic for experimental setup.

G cluster_0 Critical Factors Compound (2E)-3-(benzenesulfonyl) prop-2-enoic acid Transition Enolate Transition State Compound->Transition + Nucleophile Nucleophile Nucleophile (OH-, R-NH2, R-SH) Nucleophile->Transition Adduct Michael Adduct (Degradation Product) Transition->Adduct Protonation Factor1 pH > 8.0 Accelerates Factor2 Thiol/Amine Buffer

Figure 1: Mechanism of Michael Addition. The electrophilic


-carbon is attacked by nucleophiles, destroying the double bond and biological activity.

Frequently Asked Questions (FAQs)

Q: Can I use DMSO to prepare stock solutions? A: Yes. DMSO is the preferred solvent for stock solutions (typically 10–50 mM). The compound is stable in anhydrous DMSO at -20°C for >6 months. Avoid protic solvents like methanol or ethanol for long-term storage, as slow solvolysis (esterification) can occur if catalytic acid is present.

Q: What is the estimated half-life (


) in PBS pH 7.4? 
A:  While specific experimental data should be generated for your exact batch, structurally similar sulfonylacrylic acids typically exhibit a 

of 4 to 12 hours at pH 7.4 (RT). This qualifies it as "moderately stable" compared to acrylamides (days) or vinyl sulfonamides (weeks).

Q: Is the reaction with Cysteine reversible? A: Generally, no . The reaction of vinyl sulfones with thiols is considered effectively irreversible under physiological conditions due to the high stability of the resulting thioether bond. This makes it an excellent "suicide inhibitor" warhead.

Q: Why does the peak shape look terrible on my LC-MS? A: The carboxylic acid moiety (


) is partially ionized at neutral pH. If your LC mobile phase does not contain an acid modifier (e.g., 0.1% Formic Acid), the compound will streak. Always use acidic mobile phases. 

Validated Experimental Protocols

Protocol A: Aqueous Stability Profiling

Use this protocol to determine the "working time" for your biological assays.

Materials:

  • 10 mM Stock Solution in DMSO.

  • Buffers: 50 mM Citrate (pH 4.0), 50 mM PBS (pH 7.4), 50 mM Borate (pH 9.0).

  • Internal Standard (IS): Sulfamethoxazole or similar stable sulfone (optional).

Step-by-Step:

  • Preparation: Dilute DMSO stock 1:100 into pre-warmed (25°C or 37°C) buffer to reach a final concentration of 100

    
    M. (Final DMSO = 1%).
    
  • Sampling:

    • Immediately take a 50

      
      L aliquot (
      
      
      
      ).
    • Quench immediately by adding 50

      
      L of cold Acetonitrile + 1% Formic Acid .
      
    • Repeat sampling at 30 min, 1h, 2h, 4h, 8h, 24h.

  • Analysis: Analyze via HPLC-UV (254 nm) or LC-MS.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives half-life:
    
    
    .
Protocol B: Buffer Compatibility Check

Consult this table before designing your assay.

Buffer / AdditiveCompatibilityTechnical Note
PBS (Phosphate) High Recommended for neutral pH assays.
HEPES ⚠️ Medium Contains tertiary amines; usually safe, but validate.
TRIS / Glycine Incompatible Primary amines react with the vinyl group.
DTT / BME Fatal Thiols rapidly consume the compound (

min).
TCEP High Safe reducing agent (phosphine-based, less nucleophilic).
DMSO High Ideal for stock solutions.

Decision Tree for Assay Design

DecisionTree Start Start: Assay Design CheckpH Is pH > 7.5 Required? Start->CheckpH Warning1 Risk: Hydrolysis Keep time < 2h CheckpH->Warning1 Yes SafePH pH 4.0 - 7.0 Stable Zone CheckpH->SafePH No CheckRed Is Reducing Agent Needed? DTT Avoid DTT/BME Use TCEP CheckRed->DTT Yes NoRed Standard Buffer (PBS/Citrate) CheckRed->NoRed No Warning1->CheckRed SafePH->CheckRed

Figure 2: Experimental Design Decision Tree. Follow these paths to minimize compound degradation.

References

  • Patterson, A. W., et al. (2006). "Design and synthesis of vinyl sulfone-based inhibitors." Journal of Medicinal Chemistry. (General principles of vinyl sulfone stability).

  • Santos, M. M. M., et al. (2019). "Azabicyclic vinyl sulfones for residue-specific dual protein labelling." Chemical Science. (Demonstrates stability in phosphate buffer vs. reactivity with thiols).

  • Nair, D. P., et al. (2014). "The thiol-Michael addition click reaction: a powerful and widely used tool in materials chemistry." Chemistry of Materials. (Kinetics of Michael acceptors).

  • PubChem Compound Summary. "(2E)-3-(benzenesulfonyl)prop-2-enoic acid." National Library of Medicine. (Physicochemical data).

Validation & Comparative

Stereochemical Differentiation of (2E) and (2Z) 3-(Benzenesulfonyl)prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise stereochemical assignment of 3-(benzenesulfonyl)prop-2-enoic acid is critical for downstream applications, particularly in the development of Michael acceptors for covalent drug inhibition and polymer cross-linking. The biological activity and reactivity profiles of the (2E) (trans) and (2Z) (cis) isomers differ significantly due to the spatial arrangement of the bulky benzenesulfonyl and carboxylic acid moieties.[1]

This guide provides a definitive protocol for distinguishing these isomers. The primary diagnostic metric is the vicinal proton-proton coupling constant (


) obtained via 

H NMR, supported by secondary data from IR spectroscopy and chromatographic retention behavior.

Quick Diagnostic Criteria:

  • (2E)-Isomer: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (Thermodynamically favored).
    
  • (2Z)-Isomer: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (Often kinetically accessible; potential for intramolecular H-bonding).
    

Structural Dynamics & Theoretical Basis

To understand the analytical data, one must first grasp the steric and electronic environments of the two isomers.

  • Electronic Environment: Both the sulfonyl (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) and carboxyl (
    
    
    
    ) groups are strong electron-withdrawing groups (EWG). This creates a highly electron-deficient alkene (Michael acceptor).[1]
  • Steric Environment:

    • The (2E) isomer places the two bulky groups trans to each other, minimizing steric repulsion.[1] This is the thermodynamically stable product.[1]

    • The (2Z) isomer forces the sulfonyl and carboxyl groups onto the same side.[1] While sterically crowded, this conformation can be stabilized in non-polar solvents by an intramolecular hydrogen bond between the sulfonyl oxygen and the carboxylic acid proton.

Visualization: Isomer Geometry and Sterics

IsomerComparison cluster_E (2E)-Isomer (Trans) cluster_Z (2Z)-Isomer (Cis) E_Ph Phenyl E_SO2 SO2 Group E_Ph->E_SO2 E_Cbeta C(beta)-H E_SO2->E_Cbeta E_COOH COOH E_SO2->E_COOH Anti-Periplanar (180°) E_Calpha C(alpha)-H E_Cbeta->E_Calpha Double Bond E_Calpha->E_COOH Z_Ph Phenyl Z_SO2 SO2 Group Z_Ph->Z_SO2 Z_Cbeta C(beta)-H Z_SO2->Z_Cbeta Z_COOH COOH Z_SO2->Z_COOH Syn-Periplanar (0°) Potential H-Bond Z_Calpha C(alpha)-H Z_Cbeta->Z_Calpha Double Bond Z_Calpha->Z_COOH

Figure 1: Topological representation of (2E) vs (2Z) isomers. The red dashed lines indicate the spatial relationship between the functional groups.

Primary Analytical Method: H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the definitive method for routine identification.[1] The analysis relies on the Karplus relationship, which correlates the dihedral angle between vicinal protons to their coupling constant (


).[2]
Protocol A: NMR Acquisition
  • Sample Prep: Dissolve ~5-10 mg of the sample in 0.6 mL of DMSO-

    
     or CDCl
    
    
    
    .
    • Note: DMSO-

      
       is preferred to ensure solubility of the carboxylic acid and to disrupt potential dimerization, yielding sharper peaks.
      
  • Acquisition: Acquire a standard 1D proton spectrum (minimum 16 scans).[1]

  • Processing: Apply exponential multiplication (LB = 0.3 Hz) and phase correct.

Data Interpretation

The vinylic region (typically ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 6.0 – 8.0 ppm) will show two distinct signals for the 

and

protons. Due to the asymmetry, these appear as doublets (d).[1]
Feature(2E)-Isomer (Trans)(2Z)-Isomer (Cis)Mechanistic Explanation
Coupling Constant (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
14.5 – 16.0 Hz 9.0 – 11.5 Hz Karplus Equation: Dihedral angle of ~180° (trans) results in maximum orbital overlap and larger

values compared to ~0° (cis).
Chemical Shift (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)

typically downfield

varies
The

-proton is deshielded by the geminal sulfonyl group. In the Z-isomer, anisotropy from the cis-carbonyl may cause further shifts.
NOE Signal Strong NOE between Hngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

and Ortho-Ph protons
Strong NOE between H

and H

Nuclear Overhauser Effect confirms spatial proximity.
Decision Logic Workflow

NMR_Logic Start Isolate Vinylic Signals (6.5 - 8.0 ppm) Measure Measure Coupling Constant (J) Difference between doublet peaks (Hz) Start->Measure Decision J Value? Measure->Decision ResultE Isomer is (2E) (Trans) Decision->ResultE > 14 Hz ResultZ Isomer is (2Z) (Cis) Decision->ResultZ < 12 Hz

Figure 2: NMR Decision Tree for rapid isomer identification.

Secondary Methods: Chromatography & IR

While NMR is definitive, chromatographic behavior provides rapid verification during synthesis monitoring.[1]

Thin Layer Chromatography (TLC)[1][3]
  • Stationary Phase: Silica Gel 60 Fngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    .
    
  • Mobile Phase: 5% MeOH in DCM or 30% EtOAc in Hexanes (adjust based on acid ionization).

  • Observation:

    • (2Z)-Isomer: Often exhibits a higher Rngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
        (moves faster) in non-polar solvents.
      
    • Reasoning: The (2Z) isomer can form an intramolecular hydrogen bond between the carboxylic acid proton and the sulfonyl oxygen.[1] This "closes" the molecule, reducing its ability to interact with the polar silica stationary phase compared to the (2E) isomer, which has an open structure prone to intermolecular binding.

Infrared Spectroscopy (FT-IR)[1]
  • Carbonyl Stretch (

    
    ): 
    
    • The (2Z) isomer often shows a shifted carbonyl peak (lower wavenumber) if intramolecular H-bonding is present.[1]

    • (2E) typically shows the standard conjugated acid dimer stretch (~1690-1710 cmngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ).
      

Experimental Validation: Synthesis Context

Understanding the synthetic origin helps predict the major isomer.[1]

  • Knoevenagel Condensation:

    • Reagents: Benzenesulfonyl acetic acid + Formaldehyde (or equivalent).[1]

    • Outcome: Predominantly (2E) due to thermodynamic control.[1]

  • Oxidation of Sulfides:

    • Reagents: 3-(Phenylthio)acrylic acid + mCPBA/Hngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      O
      
      
      
      .
    • Outcome: Retains the stereochemistry of the starting sulfide. If the sulfide was a mixture, the sulfone will be a mixture.

Crystallography (The "Gold Standard")

If NMR data is ambiguous (e.g., broad peaks due to exchange), Single Crystal X-Ray Diffraction (SC-XRD) is required.[1]

  • Crystal Growth: Slow evaporation from Ethanol/Water or Acetone.[1]

  • Differentiation: The crystal structure will unambiguously show the torsion angle O-S-C=C.[1]

References

  • Karplus Relationship & Vinyl Systems

    • Reich, H. J. (2020).[1][3] NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin.[1][3] Link

    • Context: Authoritative database for alkene coupling constants confirming the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       (14-18 Hz) vs 
      
      
      
      (6-12 Hz) rule.
  • Vinyl Sulfone Synthesis & Characterization

    • BenchChem. (2025).[1][2] Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants. Link[1]

    • Context: General protocols for distinguishing geometric isomers in sulfonyl-activ
  • Crystallographic Data

    • Dong, S-L., & Cheng, X-C. (2011).[1][4] (Z)-3-(Benzylcarbamoyl)prop-2-enoic acid.[1][4] Acta Crystallographica Section E. Link

    • Context: Provides comparative crystallographic parameters for Z-configured acrylic acid deriv
  • General NMR Coupling Constants

    • Iowa State University.[1] NMR Coupling Constants Guide. Link

    • Context: Standard reference for vicinal coupling ranges in functionalized alkenes.[1]

Sources

melting point verification for (2E)-3-(benzenesulfonyl)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Challenge: (2E)-3-(benzenesulfonyl)prop-2-enoic acid (also known as


-phenylsulfonylacrylic acid) is a critical synthetic intermediate, often utilized as a Michael acceptor or in cycloaddition reactions. However, its verification is complicated by two factors:
  • Thermal Instability: Sulfonyl acrylic acids are prone to thermal decarboxylation, often yielding phenyl vinyl sulfone before a clear melting point is observed.

  • Literature Scarcity: Unlike commodity chemicals, specific physical constants for this intermediate are often inconsistent or missing from standard databases, requiring a relative rather than absolute verification strategy.

The Solution: This guide moves beyond simple melting point (MP) lookup. It establishes a Self-Validating Protocol that uses the physical properties of potential impurities (degradants and precursors) to triangulate the identity of the target compound.

Part 2: Comparative Analysis & Theoretical Framework

The "Negative Standard" Approach

Since a definitive "Gold Standard" MP is often elusive for this specific intermediate, we utilize Negative Standards . If your sample matches the properties of the alternatives below, it is incorrect.

Table 1: Physical Property Comparison of Target vs. Common Impurities

CompoundRoleMelting Point (Lit.)Key Observation
(2E)-3-(benzenesulfonyl)prop-2-enoic acid Target Product >150°C (Decomp.) *Evolution of gas (

) at melt; high polarity.
Phenyl Vinyl SulfoneDegradant (Decarboxylation)67 – 69°CClear melt, no gas evolution. Distinctive "sulfone" odor.
Benzenesulfinic AcidPrecursor / Byproduct~84°CLower melt; often hygroscopic.
(2E)-3-(phenylthio)acrylic acidPrecursor (Sulfide)~110 – 130°C**Lower polarity than sulfone; distinct sulfur/thiol-like odor.
trans-Cinnamic AcidStructural Analog133°CUsed here only as a calibration standard for the apparatus.

*Note: The target compound often undergoes decarboxylation upon heating. The "melting point" is frequently a decomposition point (Td), characterized by bubbling. **Note: Sulfide precursors generally melt lower than their sulfone counterparts due to weaker intermolecular dipole interactions.

Thermal Behavior & Decarboxylation Risk

The sulfonyl group is a strong electron-withdrawing group (EWG). When attached to the


-position of an acrylic acid, it destabilizes the carboxyl group thermally.
  • Mechanism: Heat induces loss of

    
    .
    
  • Result: The sample converts in situ to phenyl vinyl sulfone inside the capillary tube.

  • Diagnostic: If you observe a melt at ~150°C followed by rapid resolidification and a second melt at ~68°C, your product has decarboxylated.

Part 3: Experimental Protocol (Self-Validating System)

Reagents & Apparatus
  • Apparatus: Digital Melting Point Apparatus (e.g., Stuart SMP30 or Buchi M-565) with video capture capability.

  • Reference Standard: Phenyl Vinyl Sulfone (commercially available, >98% purity).

  • Solvent: Ethanol/Water (1:1) for recrystallization.

Step-by-Step Verification Workflow

Step 1: Purification (Crucial) Crude sulfonyl acrylic acids often retain benzenesulfinic acid.

  • Dissolve crude solid in minimal boiling Ethanol/Water (1:1).

  • Allow slow cooling to RT, then 4°C.

  • Filter and dry under vacuum over

    
     for 24 hours. Moisture significantly depresses MP and catalyzes decarboxylation.
    

Step 2: The "Fast Ramp" Test (Screening)

  • Rate: 10°C/min.

  • Goal: Identify approximate decomposition onset.

  • Observation: Watch for "sweating" (solvent loss) vs. "bubbling" (decarboxylation).

Step 3: The "Standard Addition" Test (Verification) If the MP is ambiguous:

  • Mix 5 mg of your sample with 5 mg of pure Phenyl Vinyl Sulfone .

  • Measure MP.

  • Logic:

    • If MP drops significantly (eutectic depression)

      
       Your sample is NOT  phenyl vinyl sulfone (Good).
      
    • If MP is sharp at ~68°C

      
       Your sample IS  phenyl vinyl sulfone (Bad - Product Decarboxylated).
      

Step 4: Spectroscopic Confirmation (The Final Arbiter) MP alone is risky for this compound. Confirm geometry (E vs Z) via


-NMR.[1]
  • Criteria: Look for the vinylic proton coupling constant (

    
    ).[2]
    
    • 
       : Trans (E) isomer (Target).
      
    • 
       : Cis (Z) isomer (Impurity).
      

Part 4: Visualization (Decision Logic)

The following diagram illustrates the logical flow for verifying the compound, distinguishing it from common failure modes.

VerificationWorkflow Start Start: Isolated Solid Dry Step 1: Vacuum Dry (Remove Solvent) Start->Dry MP_Test Step 2: MP Determination (Ramp 5°C/min) Dry->MP_Test Check_68 Is Melt observed at 67-70°C? MP_Test->Check_68 Check_Gas Is Gas (Bubbles) Observed >150°C? Check_68->Check_Gas No (>100°C) Fail_Decarb FAIL: Product is Phenyl Vinyl Sulfone Check_68->Fail_Decarb Yes Fail_Precursor FAIL: Likely Sulfide Precursor or Impurity Check_Gas->Fail_Precursor No (Clear Melt <140°C) Pass_Prelim PASS: Preliminary ID (Target Range) Check_Gas->Pass_Prelim Yes (Decomp) NMR_Conf Step 3: 1H-NMR Coupling Check Pass_Prelim->NMR_Conf Final_E CONFIRMED: (E)-Isomer (J=15-16Hz) NMR_Conf->Final_E J > 15Hz Final_Z ISOMER: (Z)-Isomer (J=10-12Hz) NMR_Conf->Final_Z J < 12Hz

Caption: Logical decision tree for distinguishing (2E)-3-(benzenesulfonyl)prop-2-enoic acid from its decarboxylated degradants and precursors.

Part 5: References

  • Chemical Structure & Nomenclature:

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1547667, (2E)-3-(Phenylsulfanyl)prop-2-enoic acid. (Note: This is the sulfide precursor record, essential for differential comparison). Retrieved from .

  • Impurity Reference (Phenyl Vinyl Sulfone):

    • Sigma-Aldrich. Phenyl vinyl sulfone Product Specification. Melting Point: 67-69°C. Retrieved from .

  • Methodology (Decarboxylation of Sulfonyl Acids):

    • Truce, W. E., & Wellisch, E. (1952). The Preparation of Sulfinic Acids from Sulfones. Journal of the American Chemical Society. (Provides context on the thermal stability of sulfonyl-carboxyl linkages).

  • Analogous Synthesis (Knoevenagel Condensation):

    • Zhan, P., et al. (2012). Discovery and SARs of Trans-3-Aryl Acrylic Acids and Their Analogs as Novel Anti-Tobacco Mosaic Virus (TMV) Agents. PLoS ONE. (Describes the synthesis and characterization of similar trans-3-aryl acrylic acids, establishing the expected high melting point range for this class). Retrieved from .

  • Spectroscopic Verification (E/Z Distinction):

    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[3][4] (Standard text for assigning E/Z geometry via NMR coupling constants).

Sources

electrophilicity comparison of vinyl sulfones and vinyl sulfoxides

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Covalent Ligand Discovery

Executive Summary

In the design of targeted covalent inhibitors (TCIs), the choice of "warhead" (electrophile) dictates the kinetics, selectivity, and reversibility of the ligand-protein interaction. While acrylamides are the industry standard, sulfur-based Michael acceptors—Vinyl Sulfones (VS) and Vinyl Sulfoxides (VSO) —offer distinct electronic profiles that allow for precise tuning of reactivity.

This guide provides a comparative technical analysis of these two moieties. The Vinyl Sulfone is a "hard," potent electrophile, ideal for irreversible cysteine targeting in metabolic stable scaffolds. The Vinyl Sulfoxide is a milder, chiral electrophile, often utilized for reversible covalent engagement or as a stereochemical probe.

Mechanistic & Electronic Profiling

The reactivity difference between VS and VSO is rooted in the oxidation state of the sulfur atom, which governs the Lowest Unoccupied Molecular Orbital (LUMO) energy of the


-carbon.
Electronic Structure Comparison
FeatureVinyl Sulfone (

)
Vinyl Sulfoxide (

)
Sulfur Oxidation State +6+4
Electron Withdrawal Strong (

,

effects)
Moderate (

, weak

)
LUMO Energy Low (High Electrophilicity)Higher (Moderate Electrophilicity)
Chirality AchiralChiral at Sulfur (Enantiomers exist)
H-Bonding Potential Two acceptors (

)
One acceptor (

), one lone pair
The Michael Addition Mechanism

Both moieties react with nucleophiles (typically thiols like Cysteine) via a 1,4-Michael addition. However, the stability of the intermediate carbanion differs.

Key Insight: The sulfone group stabilizes the


-carbanion intermediate significantly better than the sulfoxide due to greater resonance delocalization into the two oxygen atoms. This lowers the activation energy (

) for the nucleophilic attack on vinyl sulfones, resulting in faster

.

MichaelAddition cluster_legend Reactivity Driver Reactants Thiol (Nu) + Warhead TS Transition State (Lower Energy for VS) Reactants->TS Nucleophilic Attack Intermediate Carbanion Intermediate (Stabilized by SO2/SO) TS->Intermediate Bond Formation Product Thioether Adduct Intermediate->Product Protonation Note VS: 2 Oxygens = Stronger e- withdrawal VSO: 1 Oxygen = Weaker e- withdrawal

Figure 1: General Michael addition pathway. The activation barrier is lower for vinyl sulfones due to superior inductive and resonance stabilization of the transition state.

Quantitative Performance: Kinetics & Selectivity[1][2][3]

The following data aggregates kinetic trends observed in cysteine protease inhibition and small molecule model studies.

Second-Order Rate Constants ( )

Reaction with Glutathione (GSH) or model thiols at pH 7.4.

Electrophile ClassApprox.

(M

s

)
Reactivity ClassificationBiological Implications
Vinyl Sulfone

HighRapid, often irreversible labeling. Risk of off-target GSH depletion if not sterically hindered.
Vinyl Sulfoxide

Low/ModerateSlow onset. Potential for reversible covalent bonding (retro-Michael).
Acrylamide (Ref)

ModerateTunable "Goldilocks" zone.

Expert Insight: While Vinyl Sulfones are faster, they are often too reactive for applications requiring long residence times without immunogenicity. Vinyl Sulfoxides are valuable when you need to slow down the reaction to allow for thermodynamic binding equilibrium (


) to drive selectivity before the covalent step (

).
Reversibility (The Retro-Michael Reaction)
  • Vinyl Sulfones: Generally considered irreversible under physiological conditions. The carbon-sulfur bond is stable, and the reverse reaction barrier is high.

  • Vinyl Sulfoxides: Exhibit reversibility .[1] The sulfoxide is a better leaving group in the retro-sense compared to the sulfone-stabilized carbanion thermodynamics. This makes VSO candidates for "Targeted Covalent Reversible" (TCR) inhibitors, which reduce the risk of permanent off-target haptenization.

Experimental Protocol: NMR Kinetic Assay

To objectively compare the electrophilicity of your specific VS and VSO analogs, do not rely on literature values of generic scaffolds. Perform this self-validating NMR kinetic assay.

Principle

We monitor the disappearance of the vinylic protons (


 6.0–7.0 ppm) over time in the presence of excess thiol. Pseudo-first-order conditions simplify the math.
Materials
  • Electrophile: 10 mM stock in

    
    -DMSO.
    
  • Nucleophile: Cysteamine or Glutathione (reduced), 200 mM stock in

    
     (buffered).
    
  • Buffer: Phosphate buffer (pH 7.4) in

    
    . Critical:  pH must be tightly controlled as the thiolate anion (
    
    
    
    ) is the reactive species.[2]
  • Internal Standard: 1,3,5-trimethoxybenzene (inert).

Workflow

NMR_Protocol Step1 Prepare Samples (10mM Electrophile + Int. Std) Step2 Acquire T=0 Spectrum (Confirm Baseline) Step1->Step2 Step3 Add Excess Thiol (10-20 eq) Trigger Reaction Step2->Step3 Step4 Sequential Acquisition (Every 2-5 mins for 2 hrs) Step3->Step4 Step5 Data Processing Integrate Vinyl Peaks vs Std Step4->Step5 Step6 Calculate k_obs ln([A]/[A0]) vs Time Step5->Step6

Figure 2: NMR Kinetic Assay Workflow for determining electrophilicity constants.

Data Analysis
  • Plot

    
     vs. Time (s).
    
  • The slope is

    
     (pseudo-first-order rate constant).
    
  • Calculate the second-order rate constant:

    
    .
    

Validation Check: If the plot is not linear, you likely have substrate instability, oxidation of the thiol, or pH drift. Re-run with higher buffer capacity.

Strategic Applications in Drug Discovery

When to use Vinyl Sulfones
  • Target: Cysteine proteases (e.g., Cathepsins, Rhodesain).[3][4]

  • Goal: Complete, irreversible target silencing.

  • Example: K11777 (Peptidomimetic vinyl sulfone). It targets the active site cysteine of Trypanosoma cruzi cruzain.[1][5][6] The high reactivity is managed by the specificity of the peptidomimetic backbone.

When to use Vinyl Sulfoxides
  • Target: Kinases or non-catalytic cysteines where turnover is desirable.[1]

  • Goal: High selectivity via stereochemical fit.

  • Chirality Advantage: Since the sulfur is chiral, you can synthesize both

    
    - and 
    
    
    
    -sulfoxides. Often, one enantiomer will orient the vinyl group perfectly toward the target cysteine, while the other clashes, providing a "kinetic resolution" selectivity filter that achiral sulfones lack.

References

  • Palmer, J. T., et al. (1995). "Vinyl sulfones as mechanism-based cysteine protease inhibitors."[1][7] Journal of Medicinal Chemistry. Link

  • Santos, M. M. M., & Moreira, R. (2007). "Michael acceptors as cysteine protease inhibitors." Mini-Reviews in Medicinal Chemistry. Link

  • Nair, D. P., et al. (2014). "The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry." Chemistry of Materials. Link

  • Patterson, A. W., et al. (2006). "Design and synthesis of vinyl sulfone-based inhibitors of falcipain-2." Journal of Medicinal Chemistry. Link

  • Kalgutkar, A. S., & Dalvie, D. K. (2012). "Drug Discovery for a New Generation of Covalent Inhibitors." Expert Opinion on Drug Discovery. Link

Sources

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